(5-methoxy-1H-indol-2-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-methoxy-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-5,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLKQWQEKIQUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441353 | |
| Record name | (5-methoxy-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21778-77-8 | |
| Record name | (5-methoxy-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-methoxy-1H-indol-2-yl)methanol synthesis from 5-methoxyindole-2-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of (5-methoxy-1H-indol-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery, is a critical process for the development of novel therapeutics. This guide provides a comprehensive overview of the chemical synthesis of this target molecule, with a specific focus on the reduction of 5-methoxyindole-2-carboxylic acid. This document details two primary reductive pathways, employing lithium aluminum hydride (LiAlH4) and borane (BH3) complexes, offering a comparative analysis of their methodologies, and providing detailed experimental protocols.
Introduction
This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. The indole scaffold is a privileged structure in pharmacology, and its functionalization is of paramount importance. The conversion of the readily available 5-methoxyindole-2-carboxylic acid to the corresponding alcohol provides a versatile handle for further chemical modifications. The primary transformation discussed herein is the reduction of a carboxylic acid to a primary alcohol. This is a fundamental reaction in organic synthesis, and the choice of reducing agent is crucial, depending on the substrate's functional group tolerance and the desired selectivity.
Reductive Pathways
The reduction of 5-methoxyindole-2-carboxylic acid to this compound can be efficiently achieved using powerful hydride-donating reagents. The two most common and effective methods involve the use of lithium aluminum hydride (LiAlH4) and borane (BH3), typically as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS).
Lithium Aluminum Hydride (LiAlH4) Reduction:
LiAlH4 is a potent and non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters.[1] The reaction proceeds via the formation of a complex aluminum alkoxide, which is subsequently hydrolyzed to yield the primary alcohol.[2] Due to its high reactivity, LiAlH4 reacts violently with water and protic solvents, necessitating anhydrous reaction conditions.[3]
Borane (BH3) Reduction:
Borane is a more chemoselective reducing agent compared to LiAlH4. It readily reduces carboxylic acids while often leaving other functional groups, such as esters, ketones, and nitro groups, intact.[4][5] The reaction typically proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced. Borane is commonly used as a solution in THF (BH3·THF) or as a complex with dimethyl sulfide (BH3·SMe2), which offers greater stability and higher concentration.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound using both LiAlH4 and borane.
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH4)
This protocol is adapted from general procedures for the reduction of carboxylic acids.[6][7]
Reaction Scheme:
Caption: LiAlH4 reduction of 5-methoxyindole-2-carboxylic acid.
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: A solution of 5-methoxyindole-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at 0 °C under a nitrogen atmosphere.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This is an exothermic process and should be performed with caution in an ice bath.
-
Work-up: The resulting precipitate of aluminum salts is removed by filtration, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Method 2: Reduction with Borane-Dimethyl Sulfide Complex (BH3·SMe2)
This protocol is based on general procedures for the chemoselective reduction of carboxylic acids.[4]
Reaction Scheme:
Caption: Borane reduction of 5-methoxyindole-2-carboxylic acid.
Procedure:
-
Preparation: A solution of 5-methoxyindole-2-carboxylic acid (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Addition of Borane: The solution is cooled to 0 °C in an ice bath, and a solution of borane-dimethyl sulfide complex (BH3·SMe2, typically 2.0-3.0 equivalents of BH3) is added dropwise.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C until the effervescence ceases.
-
Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.
Data Presentation
The following table summarizes the key parameters for the two synthetic methods. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale.
| Parameter | Method 1: LiAlH4 Reduction | Method 2: Borane (BH3·SMe2) Reduction |
| Reducing Agent | Lithium Aluminum Hydride | Borane-Dimethyl Sulfide Complex |
| Equivalents of Reductant | 1.5 - 2.0 | 2.0 - 3.0 (equivalents of BH3) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |
| Reaction Time | 2 - 4 hours | 2 - 4 hours |
| Work-up | Fieser workup (H2O, NaOH(aq)) | Methanol quench, extractive work-up |
| Chemoselectivity | Low (reduces most carbonyls) | High (selective for carboxylic acids) |
| Safety Considerations | Highly reactive with water | Unpleasant odor of DMS |
Logical Workflow
The overall process for the synthesis of this compound from its carboxylic acid precursor can be visualized as a logical workflow, from the initial reaction setup to the final purified product.
Caption: General experimental workflow for the synthesis.
Conclusion
The reduction of 5-methoxyindole-2-carboxylic acid to this compound is a straightforward yet crucial transformation for the synthesis of more complex indole-based molecules. Both lithium aluminum hydride and borane are effective reagents for this purpose. The choice between LiAlH4 and borane will primarily depend on the presence of other reducible functional groups in the starting material. For substrates with multiple functional groups where selectivity is key, borane is the superior choice. For simpler substrates where high reactivity is desired, LiAlH4 remains a viable and potent option. The detailed protocols and comparative data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to perform this synthesis efficiently and safely in a laboratory setting.
References
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Profile of (5-methoxy-1H-indol-2-yl)methanol: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally verified spectroscopic data for (5-methoxy-1H-indol-2-yl)methanol is limited. This guide provides a predicted spectroscopic profile based on the analysis of closely related and structurally analogous compounds. The experimental protocols described are generalized procedures common for the synthesis and characterization of indole derivatives.
Introduction
This compound is a derivative of the indole scaffold, a core heterocyclic motif present in a vast array of biologically active compounds and natural products. The methoxy substituent at the 5-position and the methanol group at the 2-position significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making it a molecule of interest in medicinal chemistry and materials science. This technical guide presents a comprehensive overview of the predicted spectroscopic characteristics of this compound, alongside generalized experimental protocols for its characterization.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and comparative analysis of structurally similar compounds, including 5-methoxy-1H-indole, 5-methoxy-1H-indole-2-carboxylic acid, and other 2-substituted-5-methoxyindoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.8 - 11.2 | br s | 1H | N1-H (indole) |
| ~7.15 | d | 1H | C7-H |
| ~6.95 | d | 1H | C4-H |
| ~6.65 | dd | 1H | C6-H |
| ~6.20 | s | 1H | C3-H |
| ~5.10 | t | 1H | -CH₂OH |
| ~4.55 | d | 2H | -CH₂OH |
| ~3.75 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~153.5 | C5 |
| ~138.0 | C2 |
| ~131.0 | C7a |
| ~128.0 | C3a |
| ~111.5 | C7 |
| ~111.0 | C4 |
| ~101.0 | C6 |
| ~99.5 | C3 |
| ~58.0 | -CH₂OH |
| ~55.0 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3300 | Medium | N-H stretch (indole) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1620, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1220 | Strong | C-O stretch (aryl ether) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 177.20 g/mol ) is expected to show a prominent molecular ion peak (M⁺).
Table 4: Predicted Key Fragments in Mass Spectrum
| m/z | Predicted Fragment |
| 177 | [M]⁺ |
| 160 | [M - OH]⁺ |
| 146 | [M - CH₂OH]⁺ |
| 131 | [M - CH₂OH - CH₃]⁺ |
Experimental Protocols
Synthesis
A plausible synthetic route could involve the reduction of 5-methoxy-1H-indole-2-carboxylic acid or its corresponding ester using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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The residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) can be used as an internal reference.[1]
-
-
Infrared (IR) Spectroscopy :
-
Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Scan over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS) :
-
Obtain a low-resolution mass spectrum using an electron ionization (EI) source.
-
For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is recommended to confirm the elemental composition.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the characterization of a synthesized organic compound using various spectroscopic techniques.
Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
An In-depth Technical Guide to (5-methoxy-1H-indol-2-yl)methanol: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of the indole derivative, (5-methoxy-1H-indol-2-yl)methanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.
Chemical Properties
This compound, with the CAS number 21778-77-8, is a substituted indole carrying a methoxy group at the 5-position and a hydroxymethyl group at the 2-position. The presence of these functional groups significantly influences its chemical and physical properties.
Physicochemical Data
| Property | This compound | 5-methoxy-2-methylindole (Analogue) |
| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₁NO |
| Molecular Weight | 177.20 g/mol | 161.20 g/mol |
| CAS Number | 21778-77-8 | 1076-74-0 |
| Appearance | Predicted: Off-white to light brown solid | White to off-white crystalline solid |
| Melting Point | Not reported. Expected to be higher than related indoles without the hydroxyl group. | 86-88 °C[1] |
| Boiling Point | Predicted: >300 °C | Not reported |
| Solubility | Predicted to be soluble in methanol, DMSO, and DMF. | Soluble in common organic solvents. |
Spectroscopic Data
Specific, experimentally verified spectroscopic data for this compound is limited. However, based on the analysis of analogous 5-methoxyindole derivatives, the following spectral characteristics can be predicted.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methoxy group, the hydroxymethyl group, and the N-H proton. The aromatic protons will likely appear in the range of δ 6.5-7.5 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm, and the hydroxymethyl protons will be a singlet or doublet near δ 4.6 ppm. The indole N-H proton will likely be a broad singlet at a downfield shift (> δ 8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms. The C2 carbon bearing the hydroxymethyl group is expected to be significantly downfield. The methoxy carbon will appear around δ 55 ppm. The aromatic carbons of the indole ring will resonate in the δ 100-155 ppm region.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
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N-H stretch: A sharp to medium band around 3400 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region.
-
C=C stretch (aromatic): Absorptions around 1450-1600 cm⁻¹.
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C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the alcohol and ether linkages.
Reactivity and Synthetic Pathways
The reactivity of this compound is governed by the electron-rich indole nucleus, the activating effect of the 5-methoxy group, and the presence of the hydroxymethyl group at the 2-position.
General Reactivity
The indole ring is susceptible to electrophilic substitution, primarily at the C3 position. The electron-donating methoxy group at the 5-position further enhances the nucleophilicity of the indole ring, making it more reactive towards electrophiles. The hydroxymethyl group at the C2 position can participate in various reactions, including oxidation to the corresponding aldehyde or carboxylic acid, and can also act as a leaving group in acid-catalyzed substitution reactions.
Synthetic Protocols
A plausible and widely used method for the synthesis of substituted indoles is the Fischer indole synthesis .[2]
2.2.1. Proposed Synthesis of this compound via Fischer Indole Synthesis
This synthesis would likely proceed through the reaction of (4-methoxyphenyl)hydrazine with a suitable three-carbon aldehyde or ketone equivalent bearing a protected hydroxyl group, followed by cyclization under acidic conditions.
Experimental Protocol (Hypothetical):
-
Hydrazone Formation:
-
(4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and a protected hydroxyacetone derivative (e.g., 1,1-diethoxypropan-2-one) (1.1 eq) are dissolved in ethanol.
-
A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 4-6 hours.
-
The solvent is removed under reduced pressure to yield the crude hydrazone.
-
-
Indolization (Cyclization):
-
The crude hydrazone is added to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent (e.g., toluene), at 80-100 °C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and quenched with ice-water.
-
The aqueous layer is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
-
Deprotection and Purification:
-
The protecting group on the hydroxyl function is removed under appropriate conditions.
-
The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.
-
Caption: Proposed workflow for the Fischer indole synthesis of this compound.
Key Reactions
Indole-2-methanols are versatile intermediates that can undergo a variety of chemical transformations.
2.3.1. Oxidation
The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. Careful selection of reagents is necessary to avoid over-oxidation or degradation of the indole ring.
2.3.2. Substitution and Cycloaddition Reactions
In the presence of an acid catalyst, the hydroxyl group can be protonated and eliminated as water, forming a reactive indoleninium intermediate. This intermediate can then be attacked by various nucleophiles at the C3 position or undergo cycloaddition reactions.
References
Crystal Structure Analysis of (5-methoxy-1H-indol-2-yl)methanol and its Derivatives: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth analysis of the crystal structure of compounds closely related to (5-methoxy-1H-indol-2-yl)methanol. Due to the absence of publicly available crystallographic data for this compound, this document focuses on the detailed crystal structure analysis of its immediate precursor, 5-methoxy-1H-indole-2-carboxylic acid, and a key dimeric derivative, 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. The experimental protocols and structural data presented herein offer valuable insights for the synthesis, characterization, and application of this class of indole compounds in drug discovery and materials science.
Introduction
Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs. The 5-methoxy-1H-indole core, in particular, is a key feature of biologically active molecules such as melatonin. Understanding the three-dimensional structure of these molecules is paramount for elucidating their structure-activity relationships and for the rational design of new therapeutic agents. This guide delves into the crystallographic analysis of key compounds related to this compound, providing a comprehensive summary of their structural features and the experimental methods used for their determination.
Data Presentation: Crystallographic Data of Related Structures
The following tables summarize the key crystallographic data for two compounds structurally related to this compound.
Table 1: Crystal Data and Structure Refinement for 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. [1]
| Parameter | Value |
| Empirical Formula | C₁₉H₁₈N₂O₂ |
| Formula Weight | 306.35 |
| Temperature | 296 K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 9.4446 (5) Å |
| b | 19.5625 (8) Å |
| c | 8.6657 (5) Å |
| α | 90° |
| β | 98.903 (4)° |
| γ | 90° |
| Volume | 1581.78 (14) ų |
| Z | 4 |
| Calculated Density | 1.286 Mg/m³ |
| Absorption Coefficient | 0.68 mm⁻¹ |
| F(000) | 648 |
| Crystal Size | 0.92 x 0.20 x 0.06 mm |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD |
| Reflections Collected | 9421 |
| Independent Reflections | 2584 [R(int) = 0.041] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2584 / 0 / 215 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I>2σ(I)] | R₁ = 0.046, wR₂ = 0.133 |
| R indices (all data) | R₁ = 0.057, wR₂ = 0.141 |
| Largest diff. peak and hole | 0.15 and -0.14 e.Å⁻³ |
Table 2: Crystal Data and Structure Refinement for a Polymorph of 5-Methoxy-1H-indole-2-carboxylic Acid. [2]
| Parameter | Value |
| Empirical Formula | C₁₀H₉NO₃ |
| Formula Weight | 191.18 |
| Temperature | Not specified |
| Wavelength | Not specified |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 4.0305 (2) Å |
| b | 13.0346 (6) Å |
| c | 17.2042 (9) Å |
| α | 90° |
| β | 91.871 (5)° |
| γ | 90° |
| Volume | Not specified |
| Z | 4 |
| Structural Features | |
| Key Interactions | Cyclic dimers via O-H···O hydrogen bonds, N-H···O interactions with methoxy groups, C-H···O contacts. |
Experimental Protocols
The methodologies for the synthesis and crystallization of the analyzed compounds are detailed below. These protocols provide a foundational understanding for obtaining single crystals suitable for X-ray diffraction analysis.
Synthesis: (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone (0.50 g, 1.56 mmol) was dissolved in dry THF (5 ml). This solution was added dropwise to a cooled (0 °C) suspension of LiAlH₄/AlCl₃ in dry diethyl ether. The ether suspension was prepared by the slow addition of AlCl₃ (0.32 g, 2.41 mmol) to a suspension of LiAlH₄ (0.27 g, 7.13 mmol) in dry diethyl ether (15 ml) at 0 °C. The resulting reaction mixture was stirred at 0 °C for one hour and then at room temperature for another hour. The reaction was quenched by the slow addition of a saturated sodium sulfate solution.
Crystallization: The residue from the synthesis was purified by silica gel chromatography using a mobile phase of chloroform/methanol/ammonia (10.0:1.0:0.1). This yielded the title compound as a light red powder, which was then recrystallized from ethanol to produce single crystals suitable for X-ray diffraction.
Synthesis: The synthesis of the starting material, 5-methoxy-1H-indole-2-carboxylic acid, can be achieved through various established synthetic routes, often starting from 5-methoxy-1H-indole.
Crystallization: Single crystals of this polymorph were obtained by the slow evaporation of a methanol solution of 5-methoxy-1H-indole-2-carboxylic acid.
Visualization of Methodologies and Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and key molecular interactions described in the crystal structures.
Caption: Synthesis workflow for 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole.
Caption: Hydrogen bonding in 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole.
Structural Commentary
In the crystal structure of 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, the two indole ring systems are essentially planar.[1] These two ring systems are nearly perpendicular to each other, with a dihedral angle of 72.17 (7)°.[1] The molecules are linked into one-dimensional zigzag chains along the a-axis through N-H···O hydrogen bonds.[1]
For the polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a notable feature is the formation of cyclic dimers through double O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.[2] Additionally, interactions between the N-H groups of the indole rings and the methoxy groups, along with C-H···O contacts, play a significant role in the overall crystal packing.[2]
Conclusion
While a complete crystal structure analysis for this compound is not currently available in the public domain, the detailed structural data and experimental protocols for its closely related precursor and a dimeric derivative provide a solid foundation for researchers in the field. The crystallographic information presented in this guide offers crucial insights into the molecular geometry, intermolecular interactions, and solid-state packing of 5-methoxy-indole derivatives. This knowledge is instrumental for applications in drug design, where understanding the three-dimensional structure is key to modulating biological activity, and in materials science for the engineering of crystalline materials with desired properties. Future work should aim to crystallize and analyze this compound to complete the structural landscape of this important class of compounds.
References
An In-depth Technical Guide on the Discovery and First Synthesis of (5-methoxy-1H-indol-2-yl)methanol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis of (5-methoxy-1H-indol-2-yl)methanol, a significant indole derivative. Due to the absence of a singular seminal paper detailing its initial "discovery" in the context of a specific biological breakthrough, this document focuses on the well-established and primary synthetic routes that represent the core methodology for its preparation. The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as antiproliferative agents.[1] This guide details the prevalent synthesis, experimental protocols, and key data associated with this compound and its immediate precursors.
Core Synthetic Strategy: An Overview
The principal and most direct method for the synthesis of this compound is the reduction of a 5-methoxy-1H-indole-2-carboxylic acid derivative, typically an ester. This transformation is reliably achieved using a powerful reducing agent, most commonly Lithium Aluminium Hydride (LiAlH4). The overall synthetic workflow can be visualized as a two-stage process: first, the construction of the 5-methoxyindole-2-carboxylate core, followed by the reduction of the ester functionality to the primary alcohol.
References
An In-depth Technical Guide to the Synthesis of (5-methoxy-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways to obtain (5-methoxy-1H-indol-2-yl)methanol, a valuable building block in medicinal chemistry. This document details the key precursors, reaction methodologies, and experimental protocols, supported by quantitative data and procedural diagrams to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a substituted indole derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds. The indole nucleus is a prominent scaffold in numerous pharmaceuticals and natural products. The presence of a methoxy group at the 5-position and a hydroxymethyl group at the 2-position offers multiple points for further chemical modification, making it a versatile precursor for drug discovery and development. This guide will focus on the most common and efficient synthetic routes to this target molecule, with a primary focus on the reduction of 5-methoxy-1H-indole-2-carboxylic acid derivatives.
Synthetic Pathways and Precursors
The most prevalent and reliable method for the synthesis of this compound involves the reduction of a carbonyl group at the 2-position of the 5-methoxyindole core. The primary precursors for this transformation are 5-methoxy-1H-indole-2-carboxylic acid and its corresponding esters, such as the methyl or ethyl ester.
There are two main stages in the synthesis of this compound:
-
Stage 1: Synthesis of the Precursor - 5-methoxy-1H-indole-2-carboxylate. This is commonly achieved via the Fischer indole synthesis.
-
Stage 2: Reduction of the Precursor. The ester is reduced to the desired primary alcohol.
Stage 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[1][2] In this case, the reaction proceeds between p-methoxyphenylhydrazine and an appropriate keto-ester, typically diethyl 2-oxosuccinate or ethyl pyruvate, under acidic conditions.[1][2]
Stage 2: Reduction of Ethyl 5-methoxy-1H-indole-2-carboxylate
The reduction of the ester functionality to a primary alcohol is a standard transformation in organic synthesis. For this specific conversion, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed.[3][4]
Quantitative Data
The following table summarizes the typical yields for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions, scale, and purity of the starting materials.
| Reaction Stage | Precursor(s) | Product | Reagents and Conditions | Typical Yield (%) |
| 1. Fischer Indole Synthesis | p-methoxyphenylhydrazine, Ethyl pyruvate | Ethyl 5-methoxy-1H-indole-2-carboxylate | H₂SO₄ in ethanol, reflux | 70-85 |
| 2. Reduction of Ester | Ethyl 5-methoxy-1H-indole-2-carboxylate | This compound | LiAlH₄ in THF, 0 °C to room temperature | 85-95 |
Experimental Protocols
Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate
Materials:
-
p-methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of p-methoxyphenylhydrazine hydrochloride (1 equivalent) in absolute ethanol, add ethyl pyruvate (1.1 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of this compound
Materials:
-
Ethyl 5-methoxy-1H-indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5-2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.
-
Filter the resulting precipitate (if any) and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[5]
Characterization of this compound
The structure and purity of the final product can be confirmed by various spectroscopic methods.
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~10.8 (s, 1H, NH), ~7.1 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.6 (dd, 1H, Ar-H), ~6.1 (s, 1H, Ar-H), ~5.1 (t, 1H, OH), ~4.5 (d, 2H, CH₂), ~3.7 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~153.5, ~139.0, ~131.0, ~128.5, ~111.5, ~111.0, ~101.5, ~99.5, ~57.0, ~55.0.
-
IR (KBr, cm⁻¹): ~3400-3300 (N-H and O-H stretching), ~2950-2850 (C-H stretching), ~1620 (C=C stretching), ~1240 (C-O stretching).
-
Melting Point: The melting point of the purified solid can be compared with literature values.
Conclusion
The synthesis of this compound is a well-established process that primarily relies on the reduction of its corresponding carboxylic acid ester. The precursor, ethyl 5-methoxy-1H-indole-2-carboxylate, is readily accessible through the Fischer indole synthesis. The methodologies described in this guide are robust and can be adapted for various laboratory scales. Careful execution of the experimental protocols and appropriate purification techniques are essential for obtaining a high-purity product, which is critical for its application in further synthetic endeavors, particularly in the field of drug discovery.
References
An In-depth Technical Guide to the Characterization and Purity Assessment of (5-methoxy-1H-indol-2-yl)methanol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the characterization and purity assessment of (5-methoxy-1H-indol-2-yl)methanol (CAS No: 21778-77-8). The purity and structural integrity of this indole derivative are critical for its application in research and drug development. This document outlines its physicochemical properties, spectroscopic profile, and chromatographic analysis, supported by detailed experimental protocols.
Physicochemical Properties
This compound is a white solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 21778-77-8 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO₂ | [4][2][5] |
| Molecular Weight | 177.20 g/mol | [4][5] |
| Appearance | White solid | [1] |
| Melting Point | 81-82 °C | [1] |
| Purity | Typically ≥95-98% | [4][3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃) : The proton NMR spectrum exhibits characteristic signals for the indole ring, the methoxy group, and the methanol moiety.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.30 | s | N-H |
| 7.08 | d, J=8.8 Hz | Aromatic C-H |
| 4.74 | s | -CH₂OH |
Note: The provided data from the source is incomplete for a full assignment. A complete spectrum would show additional aromatic protons.[1]
¹³C NMR (100 MHz, CDCl₃) : The carbon spectrum confirms the number and type of carbon atoms in the molecule.[1]
| Chemical Shift (δ, ppm) | Assignment |
| 154.04 | C-5 (aromatic, attached to -OCH₃) |
| 138.25 | C-2 (indole, attached to -CH₂OH) |
| 131.47 | Aromatic C |
| 128.35 | Aromatic C |
| 112.25 | Aromatic C |
| 111.72 | Aromatic C |
| 102.29 | Aromatic C |
| 100.35 | Aromatic C |
| 58.42 | -CH₂OH |
| 55.80 | -OCH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, an Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3300 | N-H stretch (indole) and O-H stretch (alcohol) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (-CH₂, -OCH₃) |
| ~1620-1450 | C=C stretch (aromatic) |
| ~1250-1200 | C-O stretch (aryl ether) |
| ~1050-1000 | C-O stretch (primary alcohol) |
Chromatographic Purity Assessment
Chromatographic techniques are paramount for determining the purity of this compound by separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a standard method for assessing the purity of indole derivatives.[6][7]
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~278-280 nm |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for purity analysis, often requiring derivatization to improve the volatility and thermal stability of the analyte.[7] Silylation of the N-H and O-H groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[7]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[8]
-
Referencing : Use the residual solvent peak as the internal standard for chemical shift referencing.[9]
Mass Spectrometry (LC-MS)
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation : Inject the sample into an LC system, typically with a C18 column, using a mobile phase gradient of water and acetonitrile with 0.1% formic acid.[10]
-
Mass Analysis : Analyze the eluent using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[10]
-
Data Acquisition : Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
High-Performance Liquid Chromatography (HPLC-UV)
-
Mobile Phase Preparation : Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (acetonitrile). Degas both solvents.
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.[6]
-
System Setup : Equilibrate the HPLC system with the C18 column at the initial mobile phase composition. Set the flow rate to 1.0 mL/min and the UV detector to the appropriate wavelength (~280 nm).[7]
-
Injection and Analysis : Inject the sample and run the gradient elution program.
-
Data Analysis : Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
The following diagrams illustrate the general workflows for the characterization and analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. This compound [chemicalbook.com]
- 3. 21778-77-8 Cas No. | 5-Methoxy-1h-indole-2-methanol | Apollo [store.apolloscientific.co.uk]
- 4. 21778-77-8 | this compound - Moldb [moldb.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. One-step extraction and determination of 513 psychoactive substances, drugs, and their metabolites from hair by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Methoxy-Substituted Indole Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] The derivatization of the indole nucleus, particularly through the introduction of methoxy groups and alcohol functionalities, has been a key strategy for modulating its pharmacological profile. Methoxy substituents are known to enhance the reactivity and biological activity of the indole ring system, influencing properties like metabolic stability and target binding affinity.[1][2][4] This technical guide provides an in-depth overview of the screening methodologies used to evaluate the primary biological activities of methoxy-substituted indole alcohols and related derivatives, including their anticancer, antimicrobial, and antioxidant properties. It offers detailed experimental protocols, summarized quantitative data, and visual workflows to support research and development in this promising area of medicinal chemistry.
Section 1: Anticancer Activity Screening
Methoxy-substituted indole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.[5][6] The position of the methoxy group on the indole ring can significantly alter both the potency and the mechanism of cell death.[6]
Data Presentation: Cytotoxicity of Methoxy-Substituted Indole Derivatives
The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[7][8] Lower IC50 values indicate higher cytotoxicity.
| Compound ID | Methoxy Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Indole derivative 4q | 4-methoxyphenyl | SK-OV-3 (Ovarian) | < 12.5 (70-77% inhibition at 50 µM) | [9] |
| HT-29 (Colon) | < 12.5 (70-77% inhibition at 50 µM) | [9] | ||
| Chalcone 14c | N-methoxyindole | Jurkat (Leukemia) | 7.3 ± (not specified) | [10] |
| Chalcone 18c | N-methoxyindole | Jurkat (Leukemia) | 8.0 ± 1.4 | [10] |
| HCT116 (Colon) | 18.2 ± 2.9 | [10] | ||
| Compound 3g | 1-(3,4,5-trimethoxyphenyl) | MCF-7 (Breast) | (Not specified, but best in series) | [5] |
Note: The data presented is for methoxy-substituted indole derivatives, which may include structures beyond indole alcohols, reflecting the available literature.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][7]
Materials and Reagents:
-
Methoxy-substituted indole alcohol test compounds
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO, or acidic isopropanol)[4]
-
96-well flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).[4] Incubate for 24 to 48 hours.[7]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 50 µL of MTT solution (0.5 mg/mL final concentration) to each well. Incubate for another 2-4 hours. During this time, viable cells reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Visualizations: Anticancer Screening Workflow and Signaling
Caption: General workflow for in vitro anticancer activity screening.
Caption: Simplified signaling pathway for tubulin-targeting indole derivatives.[5]
Section 2: Antimicrobial Activity Screening
Indole derivatives are also recognized for their broad-spectrum antimicrobial properties, showing activity against various bacteria and fungi, including multi-drug-resistant strains like MRSA.[11][12]
Data Presentation: Antimicrobial Activity of Indole Derivatives
Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[11]
| Compound Type | Microorganism | MIC Range (µg/mL) | Reference |
| Indole-Triazole Derivatives | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | [11] |
| C. albicans, C. krusei | 3.125 - 50 | [11] | |
| Indole Diketopiperazines | S. aureus, B. subtilis | 0.39 - 1.56 | [13] |
| P. aeruginosa, E. coli | 0.39 - 1.56 | [13] | |
| N-Substituted Indoles | S. aureus (Gram-positive) | 18 - 25 (Zone of Inhibition in mm) | [14] |
| E. coli (Gram-negative) | 15 - 20 (Zone of Inhibition in mm) | [14] |
Note: Data represents various indole derivatives as specific data for methoxy-substituted indole alcohols was limited.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard technique used to determine the MIC of an antimicrobial agent.[11]
Materials and Reagents:
-
Test compounds
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microplates
-
DMSO (for dissolving compounds)
-
Standard antimicrobial drugs (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Compound Preparation: Dissolve the test compounds in DMSO to create a stock solution. Prepare serial two-fold dilutions of the compounds in the appropriate broth (MHB or SDB) directly in the wells of a 96-well plate.[11] Concentrations may range from 0.78 to 400 µg/mL.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Section 3: Antioxidant Activity Screening
The indole nucleus is an effective scavenger of free radicals, and substitutions with electron-donating groups like methoxy can enhance this antioxidant activity.[15][16] This property is crucial for combating oxidative stress implicated in numerous diseases.
Data Presentation: Antioxidant Activity of Methoxy-Substituted Indoles
Antioxidant activity is often measured by the ability of a compound to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl).
| Compound Type | Assay | Activity (% Inhibition @ 1mM) | Reference |
| 4-methoxyindole derivatives (8a-e) | Ferric thiocyanate | Increased scavenging vs. BHA (p < 0.05) | [15] |
| 2-(methoxyphenyl)-1H-indoles | DPPH Radical Scavenging | Potent activity reported | [17][18] |
| 2-phenyl-1H-indole (6-fluoro analogue) | DPPH Radical Scavenging | 80% | [17] |
| Superoxide Radical Scavenging | 81% | [17] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.
Materials and Reagents:
-
Test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Standard antioxidant (e.g., Ascorbic acid, BHT)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds and the standard antioxidant in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution (e.g., 50 µL) to a volume of the DPPH solution (e.g., 150 µL).
-
Control: Prepare a control sample containing only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of all samples at approximately 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Visualization: Principle of DPPH Assay
Caption: Mechanism of DPPH radical scavenging by an antioxidant compound.
Conclusion
The screening of methoxy-substituted indole alcohols and their derivatives reveals a class of compounds with diverse and potent biological activities. Standardized in vitro assays for cytotoxicity, antimicrobial efficacy, and antioxidant capacity are fundamental to identifying lead candidates for further development. The data indicates that the position and number of methoxy substitutions are critical determinants of activity, offering a rich avenue for structure-activity relationship (SAR) studies. The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate these promising molecules and unlock their therapeutic potential.
References
- 1. soc.chim.it [soc.chim.it]
- 2. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES | Aperta [aperta.ulakbim.gov.tr]
- 3. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES | Aperta [aperta.ulakbim.gov.tr]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. preprints.org [preprints.org]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. "Indole based antioxidants for the treatment of ischemia reperfusion in" by Andrew Chapp [digitalcommons.mtu.edu]
- 16. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
An In-depth Technical Guide to the Thermochemical Properties of (5-methoxy-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of (5-methoxy-1H-indol-2-yl)methanol. Due to the limited availability of direct experimental thermochemical data for this specific compound, this guide focuses on the established methodologies for determining these properties for indole derivatives. It details common experimental protocols for synthesis and thermochemical characterization, as well as the pivotal role of computational chemistry in providing reliable estimations. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to approach the thermochemical evaluation of this and related compounds.
Introduction
This compound is a derivative of the indole scaffold, a core structure in numerous biologically active compounds. The methoxy substitution at the 5-position is a common feature in neuroactive molecules, making this compound and its analogues of significant interest in medicinal chemistry and drug discovery. A thorough understanding of the thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting the stability, reactivity, and behavior of a compound under various conditions, which is essential for drug design, process development, and safety assessment.
Currently, there is a notable absence of published experimental thermochemical data specifically for this compound. However, the broader class of indole derivatives has been the subject of numerous thermochemical studies. These studies provide a solid framework for understanding the energetic effects of substituents on the indole ring. This guide will leverage this existing knowledge to present a comprehensive picture of the approaches used to determine the thermochemical properties of such molecules.
Experimental Methodologies for Thermochemical Characterization
The determination of thermochemical properties of organic compounds like this compound relies on a set of well-established experimental techniques. These methods provide the foundational data for thermodynamic calculations.
Combustion Calorimetry
Combustion calorimetry is a primary technique for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[1][2][3] The substance is completely burned in a high-pressure oxygen atmosphere within a device called a bomb calorimeter. The heat released during the combustion is measured by the temperature rise of the surrounding water bath.[2][4]
General Protocol for Combustion Calorimetry:
-
Sample Preparation: A precisely weighed pellet of the crystalline sample is placed in a crucible inside the bomb calorimeter.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water in the calorimeter is recorded with high precision.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time.[1][3] It is particularly useful for determining heat capacity, enthalpy of fusion, and enthalpy of phase transitions.
General Protocol for DSC Measurement:
-
Sample Encapsulation: A small, accurately weighed amount of the sample is sealed in an aluminum pan.
-
Heating Program: The sample and a reference pan are subjected to a controlled temperature program (heating or cooling at a constant rate).
-
Heat Flow Measurement: The difference in heat flow between the sample and the reference is measured.
-
Data Analysis: The resulting thermogram is analyzed to determine heat capacity and enthalpy changes at specific temperatures.
Knudsen Effusion Technique
For determining the enthalpy of sublimation, which is crucial for deriving gas-phase enthalpy of formation from solid-phase data, the Knudsen effusion technique is often employed. This method measures the vapor pressure of a solid as a function of temperature.
Synthesis of this compound and Precursors
Representative Synthesis of 5-methoxy-1H-indole-2-carboxylic acid
The following protocol is a representative method for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid, a key intermediate.
Reaction Scheme: The Fischer indole synthesis involves the reaction of a phenylhydrazine with a pyruvate derivative, followed by cyclization.[5][6]
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Hydrazone Formation: 4-Methoxyphenylhydrazine hydrochloride is reacted with pyruvic acid in a suitable solvent, such as ethanol, to form the corresponding phenylhydrazone.
-
Cyclization: The formed hydrazone is then heated in a high-boiling solvent with an acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride) to induce cyclization.
-
Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol or acetic acid.
The following diagram illustrates the general workflow for this synthesis.
Computational Thermochemistry
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating the thermochemical properties of molecules.[10][11][12][13] High-level ab initio composite methods are capable of predicting thermochemical data with high accuracy.[11][12][13]
The general workflow for a computational thermochemistry study is as follows:
Key steps in the computational workflow include:
-
Conformational Analysis: For flexible molecules, it is essential to identify the lowest energy conformers as they contribute significantly to the overall thermodynamic properties.[10][14]
-
Geometry Optimization: The molecular geometry of each conformer is optimized using a quantum mechanical method, typically Density Functional Theory (DFT).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
High-Level Single-Point Energy Calculations: To achieve high accuracy, single-point energy calculations are performed using more computationally expensive and accurate methods, such as coupled-cluster theory (e.g., CCSD(T)).[11][12]
-
Thermochemical Data Calculation: The final thermochemical properties are calculated by combining the results from the different levels of theory and applying statistical mechanics.
Summary of Methodologies and Expected Data
The following table summarizes the experimental and computational approaches for determining the thermochemical properties of this compound.
| Property | Experimental Method | Computational Method | Expected Outcome |
| Enthalpy of Formation (ΔfH°) | Combustion Calorimetry | High-level ab initio methods (e.g., G4, W1) | A quantitative value (in kJ/mol) representing the energy change upon formation from constituent elements. |
| Standard Entropy (S°) | Adiabatic Calorimetry, Statistical Thermodynamics from Spectroscopic Data | Statistical Mechanics from calculated vibrational frequencies and rotational constants | A measure of the molecular disorder (in J/mol·K). |
| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | Statistical Mechanics from calculated vibrational frequencies | The amount of heat required to raise the temperature of the substance by one degree (in J/mol·K). |
| Enthalpy of Sublimation (ΔsubH°) | Knudsen Effusion, Thermogravimetric Analysis (TGA) | Not directly calculated, but can be estimated from intermolecular interactions | The energy required for the phase transition from solid to gas. |
Conclusion
While direct experimental thermochemical data for this compound are not currently available, this technical guide outlines the robust and well-established methodologies that can be employed for their determination. A combination of experimental techniques, particularly combustion calorimetry and differential scanning calorimetry, along with high-level computational chemistry, provides a powerful and comprehensive approach to obtaining accurate thermochemical properties. The synthesis of the target compound can be achieved through established indole synthesis routes, with the Fischer indole synthesis of the precursor 5-methoxy-1H-indole-2-carboxylic acid being a key step. The information and protocols presented herein serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development who are interested in the characterization and application of this and related indole derivatives.
References
- 1. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 5. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Solubility of (5-methoxy-1H-indol-2-yl)methanol in organic solvents
An In-depth Technical Guide to the Solubility of (5-methoxy-1H-indol-2-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and administration. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on delivering a robust theoretical solubility profile based on its chemical structure and a detailed experimental protocol for its empirical determination using the gold-standard shake-flask method.
Introduction to this compound
This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The methoxy group at the 5-position and the hydroxymethyl group at the 2-position significantly influence the molecule's polarity, hydrogen bonding capacity, and, consequently, its solubility profile. A thorough understanding of its solubility is paramount for selecting appropriate solvent systems for chemical reactions, crystallization, chromatography, and the preparation of stock solutions for biological screening.
Chemical Structure:
-
Molecular Formula: C₁₀H₁₁NO₂
-
Molecular Weight: 177.20 g/mol
-
Key Features:
-
Indole Ring: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. The N-H group can act as a hydrogen bond donor.
-
Methoxy Group (-OCH₃): An electron-donating group that increases the polarity of the benzene portion and can act as a hydrogen bond acceptor.
-
Hydroxymethyl Group (-CH₂OH): A polar group capable of acting as both a hydrogen bond donor and acceptor, significantly enhancing affinity for polar solvents.
-
Predicted Solubility Profile
The principle of "like dissolves like" provides a foundational basis for predicting the solubility of a compound in various solvents.[1] The polarity and hydrogen bonding capabilities of this compound suggest a varied solubility profile across different classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the N-H and O-H groups in this compound, high solubility is anticipated in these solvents due to strong intermolecular hydrogen bonding.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can accept hydrogen bonds but do not donate them. The compound is expected to exhibit good solubility in highly polar solvents like DMSO and DMF, which can effectively solvate the indole moiety.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot engage in significant hydrogen bonding. Consequently, this compound is predicted to have very low solubility in nonpolar solvents.[2]
A logical workflow for assessing and understanding solubility is presented below.
Experimental Determination of Solubility
The shake-flask method is the internationally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] It involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until equilibrium is achieved.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Step-by-Step Procedure
-
Preparation of Saturated Solutions: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is crucial. To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent. Securely cap the vials to prevent solvent evaporation.[3]
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached, which is typically 24 to 48 hours.[5] A preliminary time-course study can be performed to determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[1]
-
Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant. To ensure all particulate matter is removed, pass the supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial.[6]
-
Quantification by HPLC:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.[7]
-
Sample Analysis: Dilute the filtered supernatant with a known factor to bring its concentration within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation
Quantitative solubility data should be presented in a clear, organized manner to facilitate comparison across different solvents. The following table provides a template for recording experimentally determined solubility values.
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||
| Dichloromethane (DCM) | Slightly Polar | 25 | ||
| Ethyl Acetate | Slightly Polar | 25 | ||
| Toluene | Nonpolar | 25 | ||
| n-Hexane | Nonpolar | 25 |
Conclusion
While specific solubility data for this compound is not widely published, this guide provides the necessary theoretical background and a detailed, practical framework for its determination. The molecule's structure, featuring hydrogen bond donating and accepting groups, suggests a strong preference for polar solvents. By employing the rigorous shake-flask method detailed herein, researchers can generate high-quality, reliable solubility data. This information is indispensable for optimizing experimental conditions, enabling rational formulation design, and ultimately accelerating the progress of research and drug development projects involving this compound.
References
Methodological & Application
Application Notes and Protocols for (5-methoxy-1H-indol-2-yl)methanol as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (5-methoxy-1H-indol-2-yl)methanol as a versatile synthetic intermediate in the preparation of various heterocyclic compounds, including potential bioactive molecules.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex indole-based architectures. The presence of the methoxy group on the indole ring and the reactive hydroxymethyl group at the 2-position allows for diverse functionalization, leading to the synthesis of compounds with potential applications in medicinal chemistry and drug discovery. This document outlines key synthetic transformations of this compound, including its preparation, its use in cascade reactions, and its oxidation to the corresponding aldehyde, a precursor for further derivatization.
Synthetic Applications
This compound serves as a key intermediate in several synthetic pathways. Below are notable applications with detailed protocols.
2.1. Synthesis of this compound
The title compound can be efficiently prepared by the reduction of a corresponding indole-2-carboxylate derivative. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of (1H-indol-2-yl)methanol compounds.
-
Materials:
-
Crude 5-methoxy-1H-indole-2-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.56 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
20% aqueous Potassium Hydroxide (KOH) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether and Ethyl acetate (for chromatography)
-
-
Procedure:
-
In a two-necked flask under an inert atmosphere, add freshly distilled THF (20 mL) and LiAlH₄ (15.6 mmol, 0.59 g).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add the crude 5-methoxy-1H-indole-2-carboxylate (10.0 mmol) portion-wise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Quench the reaction by the sequential and careful addition of 20 mL of THF followed by 1.1 mL of 20% aqueous KOH solution.
-
Stir the resulting mixture for 10 minutes.
-
Filter the mixture through a Büchner funnel and wash the collected salts with refluxing THF (20 mL).
-
Combine the organic filtrates, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a petroleum ether/ethyl acetate (5/1) eluent system to afford this compound.
-
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Yield | Reference |
| This compound | 5-methoxy-1H-indole-2-carboxylate | LiAlH₄ | THF | 93% | [1] |
2.2. Synthesis of Oxazino[4,3-a]indoles
This compound can be utilized in a cascade addition-cyclization reaction with vinyl sulfonium salts to generate oxazino[4,3-a]indole derivatives. These scaffolds are of interest in medicinal chemistry.
Experimental Protocol: Synthesis of 8-methoxy-1-phenyl-3,4-dihydro-1H-[2][3]oxazino[4,3-a]indole
This protocol is a representative example of the cascade reaction.
-
Materials:
-
This compound (1.0 eq)
-
(E)-(2-phenylvinyl)diphenylsulfonium trifluoromethanesulfonate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a stirred solution of this compound (0.5 mmol) in acetonitrile (5 mL), add (E)-(2-phenylvinyl)diphenylsulfonium trifluoromethanesulfonate (0.55 mmol) and K₂CO₃ (1.0 mmol).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under vacuum.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 30/1) to afford the desired product.
-
Quantitative Data for Oxazino[4,3-a]indole Synthesis:
| Product | Starting Alcohol | Yield | Reference |
| 8-methoxy-3,4-dihydro-1H-[2][3]oxazino[4,3-a]indole | This compound | 85% | [1] |
| 8-methyl-3,4-dihydro-1H-[2][3]oxazino[4,3-a]indole | (5-methyl-1H-indol-2-yl)methanol | 82% | [1] |
| 3,4-dihydro-1H-[2][3]oxazino[4,3-a]indole | (1H-indol-2-yl)methanol | 90% | [1] |
2.3. Oxidation to 5-methoxy-1H-indole-2-carbaldehyde
The oxidation of this compound to its corresponding aldehyde, 5-methoxy-1H-indole-2-carbaldehyde, provides a key intermediate for various subsequent reactions, such as the synthesis of melatonin analogues and other bioactive compounds. Standard oxidation protocols like the Swern or Dess-Martin periodinane (DMP) oxidation can be employed.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This is a general and mild protocol for the oxidation of primary alcohols to aldehydes.[3][4]
-
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin Periodinane to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel column chromatography.
-
Visualization of Workflows and Pathways
3.1. Synthetic Workflow
The following diagram illustrates the synthetic utility of this compound as a key intermediate.
Caption: Synthetic utility of this compound.
3.2. Melatonin Receptor Signaling Pathway
Derivatives synthesized from this compound, such as melatonin analogues, may interact with melatonin receptors (MT1 and MT2). These G-protein coupled receptors are involved in various physiological processes.
Caption: Simplified melatonin receptor signaling pathway.[2][5][6]
References
Application Notes and Protocols: (5-methoxy-1H-indol-2-yl)methanol in the Synthesis of Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of neuroprotective agents derived from the (5-methoxy-1H-indol-2-yl)methanol scaffold. The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential in the treatment of neurodegenerative diseases by targeting oxidative stress, neuroinflammation, and protein aggregation.[1][2]
Rationale for this compound as a Starting Material
The 5-methoxyindole core is a key feature in many biologically active compounds, including the neurohormone melatonin. The methoxy group at the 5-position is known to enhance the antioxidant properties of the indole ring system.[3] this compound offers a versatile starting point for the synthesis of a variety of derivatives. The hydroxyl group at the 2-position can be readily converted into other functional groups, allowing for the exploration of structure-activity relationships in the development of novel neuroprotective agents.
Synthesis of Neuroprotective Agents
While direct synthesis of neuroprotective agents from this compound is not extensively documented, a plausible synthetic strategy involves the initial conversion of the methanol to a more reactive intermediate, such as an aldehyde or a halide, followed by derivatization. Below is a representative protocol for the synthesis of a potential neuroprotective agent, a hydrazone derivative, adapted from methodologies for similar indole compounds.[4]
Representative Synthetic Protocol: Synthesis of a (5-methoxy-1H-indol-2-yl)methanamine derivative
This protocol describes a two-step synthesis of a hypothetical N-((5-methoxy-1H-indol-2-yl)methyl)-N'-substituted hydrazine, a class of compounds known for their antioxidant and neuroprotective potential.
Step 1: Oxidation of this compound to 5-methoxy-1H-indole-2-carbaldehyde
-
To a stirred solution of this compound (1.77 g, 10 mmol) in dichloromethane (50 mL), add manganese dioxide (8.69 g, 100 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the Celite with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield 5-methoxy-1H-indole-2-carbaldehyde.
Step 2: Condensation with a substituted hydrazine
-
Dissolve 5-methoxy-1H-indole-2-carbaldehyde (1.75 g, 10 mmol) in ethanol (50 mL).
-
Add a substituted hydrazine (e.g., phenylhydrazine, 1.08 g, 10 mmol) and a catalytic amount of acetic acid (0.1 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired hydrazone derivative.
Quantitative Data on Neuroprotective Activity
The following tables summarize the neuroprotective activities of various 5-methoxy-indole derivatives as reported in the literature.
Table 1: In Vitro Neuroprotective Effects of 5-methoxy-indole Derivatives against Oxidative Stress
| Compound | Cell Line | Stressor | Concentration | % Cell Viability | Reference |
| Indole-phenolic derivative 12 | SH-SY5Y | H₂O₂ (500 µM) | 30 µM | ~75% | [2] |
| Indole-phenolic derivative 13 | SH-SY5Y | H₂O₂ (500 µM) | 30 µM | ~80% | [2] |
| Indole-phenolic derivative 14 | SH-SY5Y | H₂O₂ (500 µM) | 30 µM | ~90% | [2] |
Table 2: Inhibition of Amyloid-β (Aβ) Aggregation by 5-methoxy-indole Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| Fascaplysin derivative | Aβ Aggregation | Not specified | [5] |
Experimental Protocols for Neuroprotection Assays
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytoprotective effect of synthesized compounds against a neurotoxic stimulus.[2]
-
Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the synthesized compounds at various concentrations for 1 hour.
-
Induction of Neurotoxicity: Add a neurotoxic agent (e.g., H₂O₂ at 500 µM or Aβ₂₅₋₃₅ at 25 µM) to the wells and incubate for a further 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the antioxidant capacity of the synthesized compounds in a cellular context.[2]
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
DCFH-DA Staining: After the 24-hour incubation with the neurotoxin, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.
-
Data Analysis: Express the intracellular ROS levels as a percentage of the cells treated only with the neurotoxin.
Visualization of Workflows and Signaling Pathways
Synthetic Workflow
Caption: A representative synthetic workflow for a neuroprotective agent.
Neuroprotective Signaling Pathway
Caption: The Nrf2-ARE signaling pathway in neuroprotection.
References
- 1. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for (5-methoxy-1H-indol-2-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(5-methoxy-1H-indol-2-yl)methanol is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active molecules. The 5-methoxyindole core is a privileged structure, appearing in numerous natural products and approved drugs, and its substitution at the 2-position with a hydroxymethyl group offers a reactive handle for further chemical modifications.[1] This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis and the evaluation of its derivatives in key therapeutic areas.
Therapeutic Potential and Applications
While direct biological data for this compound is limited in publicly available literature, the extensive research on its derivatives highlights the significant therapeutic potential of this scaffold. The primary areas of application include oncology, neurodegenerative diseases, and inflammatory disorders.
1.1. Anticancer Applications
Derivatives of the 5-methoxyindole scaffold have demonstrated potent anticancer activities through various mechanisms of action. The strategic placement of the methoxy group at the 5-position often enhances the antiproliferative effects of these compounds.[2]
-
Tubulin Polymerization Inhibition: Certain 6-methoxyindole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells.
-
Induction of Methuosis: Indolyl-pyridinyl-propenone derivatives containing a 5-methoxy group have been identified as inducers of methuosis, a non-apoptotic form of cell death characterized by the accumulation of macropinosome-derived vacuoles.[3][4] This alternative cell death pathway is particularly promising for cancers that have developed resistance to apoptosis-inducing therapies.[3][4]
-
EGFR Inhibition: 5-chloro-indole-2-carboxamides have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2]
Quantitative Data for Anticancer Activity of 5-Methoxyindole Derivatives:
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 5-methoxyindole-isatin hybrid (5o) | ZR-75 (Breast) | IC50 | 1.69 µM | [2] |
| 5-methoxyindole-isatin hybrid (5o) | HT-29 (Colon) | IC50 | 1.69 µM | [2] |
| 5-methoxyindole-isatin hybrid (5o) | A-549 (Lung) | IC50 | 1.69 µM | [2] |
| 5-methoxyindole-isatin hybrid (5w) | ZR-75 (Breast) | IC50 | 1.91 µM | [2] |
| 5-methoxyindole-isatin hybrid (5w) | HT-29 (Colon) | IC50 | 1.91 µM | [2] |
| 5-methoxyindole-isatin hybrid (5w) | A-549 (Lung) | IC50 | 1.91 µM | [2] |
| Methoxy-substituted Indole Curcumin Derivative | HeLa (Cervical) | IC50 | 4 µM | [5] |
| Methoxy-substituted Indole Curcumin Derivative | Hep-2 (Laryngeal) | IC50 | 12 µM | [5] |
| Methoxy-substituted Indole Curcumin Derivative | A549 (Lung) | IC50 | 15 µM | [5] |
| 3,3′-(p-Tolylmethylene)bis(5-methoxy-1H-indole) | DU145 (Prostate) | IC50 | >10 µM | [6] |
| 3,3′-((4-methoxyphenyl)methylene)bis(5-methoxy-1H-indole) | DU145 (Prostate) | IC50 | >10 µM | [6] |
1.2. Neuroprotective Applications
The 5-methoxyindole scaffold is structurally related to the neurotransmitter serotonin, making it a valuable starting point for the development of agents targeting the central nervous system (CNS).[2] Derivatives of 5-methoxy-1H-indole-2-carboxylic acid, which can be synthesized from this compound, have shown promise in the context of neurodegenerative diseases.
-
Antioxidant and Neuroprotective Effects: Arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have demonstrated potent neuroprotective and antioxidant properties in models of Alzheimer's disease.[7] These compounds have been shown to suppress lipid peroxidation and exhibit a favorable safety profile.[7]
-
MAO-B Inhibition: Some derivatives have been found to significantly inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of both Parkinson's and Alzheimer's diseases.[7]
Quantitative Data for Neuroprotective Activity of a 5-Methoxyindole-2-Carboxylic Acid Derivative:
| Compound | Model | Effect | Reference |
| N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide | Scopolamine-induced dementia in rats | Restoration of BDNF and ACh levels; reduction of AChE activity | [7] |
1.3. Anti-inflammatory Applications
Chronic inflammation is a hallmark of many diseases, and indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example.[5] Derivatives of 5-methoxyindoles have been investigated for their potential to modulate key inflammatory pathways.
-
COX-2 Inhibition: Novel indole derivatives have been shown to modulate the cyclooxygenase-2 (COX-2) pathway, a key mediator of inflammation.[5]
-
Inhibition of Pro-inflammatory Cytokines: Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[2]
Quantitative Data for Anti-inflammatory Activity of Indole Derivatives:
| Compound Class | Assay | Activity Metric | Value | Reference |
| Indole-derived γ-hydroxy propiolate esters | NO production in LPS-stimulated RAW 264.7 cells | % Inhibition | 101.2% at 10 µM | [5] |
Experimental Protocols
2.1. Synthesis of this compound
The synthesis of this compound can be achieved via the reduction of a corresponding 2-carboxylate ester. The following protocol is adapted from the synthesis of a regioisomer, (7-methoxy-1H-indol-2-yl)methanol.[8]
Materials:
-
Ethyl 5-methoxy-1H-indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water (H₂O)
-
Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a molar excess (e.g., 1.5 equivalents) of LiAlH₄ to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the sequential dropwise addition of H₂O, followed by a NaOH solution, and then more H₂O.
-
Filter the resulting suspension to remove the aluminum salts.
-
Wash the filter cake with THF.
-
Combine the filtrate and washes, and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
2.2. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2.3. In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[9]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
This compound derivatives dissolved in DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory drug).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Signaling Pathways and Experimental Workflows
3.1. Anticancer Mechanism of Action
The anticancer effects of 5-methoxyindole derivatives can be mediated through multiple signaling pathways. A common mechanism involves the induction of cell cycle arrest and apoptosis.
Caption: Anticancer signaling pathway for 5-methoxyindole derivatives.
3.2. Experimental Workflow for Synthesis and Biological Evaluation
A typical workflow for the development of new therapeutic agents from the this compound scaffold involves synthesis, purification, and a cascade of biological assays.
Caption: Workflow for synthesis and evaluation of this compound derivatives.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer’s Type Dementia in Rats [mdpi.com]
- 8. 1H-Indole-2-methanol, 7-methoxy- synthesis - chemicalbook [chemicalbook.com]
- 9. In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of (5-methoxy-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three distinct and effective methods for the N-alkylation of (5-methoxy-1H-indol-2-yl)methanol, a common intermediate in medicinal chemistry. The protocols include a classical approach with a protecting group strategy, a Mitsunobu reaction, and a reductive amination procedure.
Introduction
The N-alkylation of indoles is a fundamental transformation in the synthesis of a vast array of biologically active compounds. The target molecule, this compound, presents a specific challenge due to the presence of a primary alcohol at the C2 position, which can potentially undergo side reactions under certain alkylating conditions. This document outlines three reliable methods to achieve selective N-alkylation of this substrate, catering to different needs in terms of reagent availability, reaction conditions, and functional group tolerance.
Data Presentation: Comparison of N-Alkylation Protocols
The following table summarizes the key aspects of the three detailed protocols, allowing for a direct comparison of their advantages and disadvantages. Yields are representative for these types of transformations on indole substrates.
| Parameter | Protocol 1: Classical Alkylation (with Protection) | Protocol 2: Mitsunobu Reaction | Protocol 3: Reductive Amination |
| Alkylating Agent | Alkyl Halides (e.g., R-Br, R-I) | Alcohols (R-OH) | Aldehydes (R-CHO) or Ketones (R-C(O)-R') |
| Key Reagents | NaH, TBDMS-Cl, TBAF | PPh₃, DIAD/DEAD | NaBH(OAc)₃ or Et₃SiH |
| Reaction Steps | 3 (Protection, Alkylation, Deprotection) | 1 | 1 |
| Typical Yield | 70-90% (over 3 steps) | 60-85% | 65-90% |
| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere | Generally mild, can often be done in air |
| Key Advantages | High yields, well-established | Mild conditions, avoids strong bases | Uses readily available aldehydes/ketones |
| Key Disadvantages | Multi-step process | Stoichiometric phosphine oxide byproduct | Reductant can be substrate-dependent |
Experimental Protocols
Protocol 1: Classical N-Alkylation via a Protection-Deprotection Strategy
This protocol involves the protection of the C2-hydroxymethyl group as a tert-butyldimethylsilyl (TBDMS) ether, followed by N-alkylation under basic conditions, and subsequent deprotection.
Step 1a: Protection of the Hydroxyl Group
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).
-
Addition of Base: Add imidazole (2.5 eq.) to the solution and stir until it is fully dissolved.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-(((tert-butyldimethylsilyloxy)methyl)-5-methoxy-1H-indole).
Step 1b: N-Alkylation of the Protected Indole
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of the TBDMS-protected indole (1.0 eq.) in anhydrous DMF (0.4 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is typically used directly in the next step.
Step 1c: Deprotection of the TBDMS Group
-
Dissolution: Dissolve the crude N-alkylated, TBDMS-protected indole from the previous step in tetrahydrofuran (THF, 0.2 M).
-
Deprotection: Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq.) at room temperature.
-
Reaction: Stir the solution for 1-3 hours, monitoring the deprotection by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
Protocol 2: Mitsunobu Reaction
This protocol allows for the direct N-alkylation of the indole with an alcohol under mild, redox-neutral conditions, avoiding the need for a protecting group.
-
Preparation: To a solution of this compound (1.0 eq.), the desired primary or secondary alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.2 M), cool the mixture to 0 °C in an ice bath under an argon atmosphere.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove completely and may require careful chromatography.
Protocol 3: Reductive Amination
This method utilizes an aldehyde or ketone as the alkylating agent in the presence of a mild reducing agent.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde (1.2 eq.) in 1,2-dichloroethane (DCE, 0.3 M).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor the progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the workflows for the described protocols.
Caption: Workflow for Protocol 1: Classical N-Alkylation with Protection.
Caption: Workflow for Protocol 2: Mitsunobu Reaction.
Caption: Workflow for Protocol 3: Reductive Amination.
Application Notes and Protocols for the Synthesis of Melatonin Analogs from (5-methoxy-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of novel melatonin analogs, utilizing (5-methoxy-1H-indol-2-yl)methanol as a key starting material. The modification of the melatonin scaffold, particularly at the C2 position of the indole ring, is a strategy of interest for developing receptor subtype-selective ligands and exploring structure-activity relationships (SAR).[1] The protocols outlined below describe a proposed synthetic route to a novel analog, N-[2-(2-hydroxymethyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide, herein referred to as 2-(hydroxymethyl)melatonin.
Experimental Protocols
The synthesis of 2-(hydroxymethyl)melatonin from this compound is proposed as a three-step process. This involves the introduction of a nitroethyl side chain at the C3 position of the indole, followed by reduction of the nitro group to a primary amine, and subsequent N-acetylation.
Step 1: C3-(2-Nitroethyl)ation of this compound
This step introduces the C3 side chain via a Friedel-Crafts alkylation reaction with a nitroethene equivalent. Indoles are known to undergo electrophilic substitution preferentially at the C3 position.
Protocol:
-
Protection of the Hydroxymethyl Group (Optional but Recommended): To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) and cool the mixture to 0 °C. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the TBDMS-protected indole, which can be used in the next step without further purification.
-
Friedel-Crafts Alkylation: To a solution of the protected (or unprotected) this compound (1.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of nitroethene (generated in situ from 2-nitroethanol with a dehydrating agent such as phthalic anhydride, or using a stabilized precursor) (1.5 eq). Add a Lewis acid catalyst, such as BF₃·OEt₂ (0.2 eq), dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain 3-(2-nitroethyl)-2-(hydroxymethyl)-5-methoxy-1H-indole (or its TBDMS-protected form).
Step 2: Reduction of the Nitro Group
The nitroethyl group is reduced to the corresponding aminoethyl group (a tryptamine derivative). Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
Catalytic Hydrogenation: Dissolve the nitroethyl indole derivative from Step 1 (1.0 eq) in methanol or ethanol. Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(2-aminoethyl)-5-methoxy-1H-indol-2-yl)methanol (2-(hydroxymethyl)-5-methoxytryptamine). If a protecting group was used, it may be cleaved under these conditions; if not, a separate deprotection step (e.g., with TBAF for TBDMS) is required.
Step 3: N-Acetylation of the Tryptamine Derivative
The final step is the acetylation of the primary amine to yield the target melatonin analog.
Protocol:
-
Acetylation Reaction: Dissolve the tryptamine derivative from Step 2 (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). Add a base, such as triethylamine (2.0 eq).
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final product, N-[2-(2-hydroxymethyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide.
Data Presentation: Biological Activity of 2-Substituted Melatonin Analogs
The introduction of substituents at the C2 position of the indole nucleus of melatonin can significantly impact receptor binding affinity and functional activity. The following table summarizes available data for some 2-substituted melatonin analogs.
| Compound | Substituent at C2 | MT₁ Receptor Affinity (Kᵢ, nM) | MT₂ Receptor Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Reference |
| Melatonin | -H | 0.08 | 0.38 | MT₁: 0.04, MT₂: 0.04 | [2][3] |
| 2-Iodomelatonin | -I | N/A | N/A | EC₂₅ (AC inhibition): 0.189 µM | [4] |
| 2-Phenylmelatonin | -Phenyl | N/A | N/A | N/A | [1] |
| Ramelteon | N/A (Naphthalene bioisostere) | 0.014 | 0.112 | N/A | [2] |
| Tasimelteon | N/A (Benzofuran bioisostere) | 0.3 | 0.1 | N/A | [5] |
| Agomelatine | N/A (Naphthalene bioisostere) | 0.1 | 0.1 | N/A | [5] |
N/A: Data not available in the searched literature.
Visualizations
Experimental Workflow
Caption: Proposed synthetic workflow for 2-(hydroxymethyl)melatonin.
Melatonin Receptor Signaling Pathway
Caption: Melatonin receptor signaling pathways.
References
- 1. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Structure-based discovery of potent and selective melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (5-methoxy-1H-indol-2-yl)methanol as a Versatile Building Block for Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-methoxyindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities.[1][2][3] (5-methoxy-1H-indol-2-yl)methanol, a key heterocyclic building block, offers a strategic starting point for the synthesis of diverse bioactive compounds. Its bifunctional nature, possessing both a reactive hydroxyl group and an indole core, allows for extensive chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of potential anticancer and antiviral agents. The methodologies are based on established chemical transformations of indole derivatives, offering a practical guide for researchers in drug discovery and development.
Synthesis of the Building Block: this compound
The primary route to obtaining this compound involves the reduction of a corresponding carbonyl precursor at the C2 position, such as 5-methoxy-1H-indole-2-carboxylic acid or its ester derivative.
Protocol 1: Reduction of 5-methoxy-1H-indole-2-carboxylic Acid
This protocol outlines the reduction of the commercially available 5-methoxy-1H-indole-2-carboxylic acid to the desired alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).
Materials:
-
5-methoxy-1H-indole-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 5-methoxy-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension at 0 °C with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of a saturated aqueous sodium sulfate solution.
-
Filter the resulting mixture through a pad of Celite® and wash the filter cake with THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Application in the Synthesis of Bioactive Compounds
This compound serves as a versatile precursor for introducing the 5-methoxy-1H-indol-2-ylmethyl moiety into various molecular scaffolds. This can be achieved through reactions targeting the hydroxyl group, such as N-alkylation.
N-Alkylation to Synthesize Novel Indole Derivatives
The hydroxyl group of this compound can be utilized in N-alkylation reactions with other heterocyclic amines to generate novel compounds with potential biological activity.
This protocol describes a potential iron-catalyzed N-alkylation of an indole derivative using this compound. This method offers a more environmentally friendly alternative to traditional alkylation methods.[4]
Materials:
-
This compound
-
Substituted indole (e.g., 5-bromoindole)
-
Tricarbonyl(cyclopentadienone) iron complex (catalyst)
-
Trifluoroethanol (solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted indole (1.0 equivalent) and this compound (1.2 equivalents) in trifluoroethanol.
-
Add the tricarbonyl(cyclopentadienone) iron complex (5 mol%) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated indole derivative.
Potential Biological Activities and Signaling Pathways
Derivatives of 5-methoxyindole have demonstrated a broad spectrum of biological activities, including anticancer and antiviral effects. The compounds synthesized from this compound are hypothesized to exhibit similar activities.
Anticancer Activity
Many 5-methoxyindole derivatives have shown potent antiproliferative activity against various cancer cell lines.[1][3][5] The proposed mechanisms of action often involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis, or the inhibition of protein kinases crucial for cancer cell survival and proliferation.[5][6][7]
Table 1: Anticancer Activity of Representative 5-Methoxyindole Derivatives
| Compound Class | Cancer Cell Line | IC50 | Reference |
| N-methyl-5,6,7-trimethoxyindoles | HeLa (Cervical) | 22 nM | [1] |
| N-methyl-5,6,7-trimethoxyindoles | A549 (Lung) | 35 nM | [1] |
| 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | 4.7 µM | [3] |
| 2-aryl-3-aroyl indole | SK-OV-3 (Ovarian) | 3.45 nM | [5] |
| 1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 µM | [6] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Antiviral Activity
Certain 5-methoxyindole derivatives have also been investigated for their antiviral properties.[8][9] The mechanisms can vary, from inhibiting viral entry and replication to modulating the host's immune response.
Table 2: Antiviral Activity of Representative Indole and Methoxy-Containing Compounds
| Compound Class | Virus | Activity | Reference |
| 5-Methoxymethyl-2'-deoxyuridine | Herpes Simplex Virus 1 (HSV-1) | Inhibitory at 2-4 µg/ml | [8] |
| Berberine (an isoquinoline alkaloid) | Chikungunya Virus (CHIKV) | EC50 = 1.8 µM | [10] |
Note: EC50 is the concentration of a drug that gives a half-maximal response.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'- deoxyuridines with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Oxidation of (5-methoxy-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the oxidation of (5-methoxy-1H-indol-2-yl)methanol to its corresponding aldehyde, 5-methoxy-1H-indole-2-carbaldehyde. The indole nucleus is a common motif in pharmaceuticals and is susceptible to undesired side reactions under harsh oxidative conditions. Therefore, this guide focuses on mild and selective oxidation methods to ensure high yield and purity of the target aldehyde, a valuable intermediate in drug discovery.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. When the substrate contains a sensitive heterocyclic system such as indole, the choice of the oxidizing agent and reaction conditions is critical to prevent over-oxidation to the carboxylic acid or degradation of the indole ring. This document outlines three reliable protocols for the oxidation of this compound, employing Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and a Swern Oxidation protocol. These methods are selected for their high selectivity for primary alcohols and their compatibility with the electron-rich indole core.
Reaction Scheme
Caption: General reaction scheme for the oxidation.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the key parameters and typical outcomes for the described oxidation protocols.
| Parameter | Method 1: Manganese Dioxide | Method 2: Dess-Martin Periodinane | Method 3: Swern Oxidation |
| Oxidizing Agent | Activated Manganese Dioxide (MnO₂) | Dess-Martin Periodinane (DMP) | Oxalyl Chloride, DMSO, Triethylamine |
| Stoichiometry (Oxidant) | Large excess (5-20 eq.) | 1.1 - 1.5 eq. | 1.5 - 2.0 eq. (Oxalyl Chloride) |
| Solvent | Dichloromethane (DCM), Chloroform, Acetone | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 12 - 48 hours | 1 - 4 hours | 1 - 2 hours |
| Workup | Filtration of MnO₂ | Aqueous thiosulfate quench | Aqueous quench and extraction |
| Advantages | Inexpensive, mild for benzylic/allylic alcohols | Mild, neutral conditions, high yields | Mild, high yields, good for sensitive substrates |
| Disadvantages | Heterogeneous, requires large excess of reagent, variable reactivity | Potentially explosive, moisture sensitive | Requires cryogenic temperatures, produces malodorous dimethyl sulfide |
Experimental Protocols
Protocol 1: Oxidation with Activated Manganese Dioxide
Manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols. The reactivity of MnO₂ can vary significantly with its method of preparation; commercially available "activated" MnO₂ is recommended.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite® or other filter aid
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM (20-50 mL per gram of substrate), add activated manganese dioxide (10-15 eq. by weight).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12 to 48 hours to complete.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the filter cake thoroughly with several portions of DCM.
-
Combine the filtrate and washings, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 5-methoxy-1H-indole-2-carbaldehyde.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)
The Dess-Martin oxidation is a very mild and highly selective method for converting primary alcohols to aldehydes.[1][2] It is performed under neutral conditions at room temperature, making it suitable for acid-sensitive substrates.[1][2]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (15-20 mL per gram of substrate) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[4] It is a very mild and efficient method, well-suited for substrates with sensitive functional groups.[4]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (10 mL per mmol of oxalyl chloride) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.5 eq.) in DCM dropwise. Stir for 15 minutes.
-
Slowly add a solution of this compound (1.0 eq.) in DCM to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq.) dropwise to the mixture.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow Diagram
Caption: Workflow for the oxidation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dess-Martin Periodinane is potentially explosive upon impact or heating; handle with care.
-
The Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.
-
Handle all solvents and reagents with caution, referring to their respective Safety Data Sheets (SDS).
References
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (5-methoxy-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of (5-methoxy-1H-indol-2-yl)methanol, a key intermediate in the synthesis of various biologically active indole derivatives. The derivatization of this hydroxyl group allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.
Introduction
This compound is a versatile building block in medicinal chemistry. The primary alcohol functionality at the C2 position of the indole scaffold is a prime site for chemical modification. Derivatization of this hydroxyl group into esters, ethers, and other functionalities can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This can, in turn, influence its pharmacokinetic and pharmacodynamic profile. These notes offer a selection of established protocols for the O-acylation and O-alkylation of this compound, providing a foundation for the synthesis of novel indole-based compounds.
General Workflow for Derivatization
The derivatization of the hydroxyl group of this compound typically follows a straightforward synthetic sequence. The general workflow involves the reaction of the starting material with an appropriate electrophilic reagent in the presence of a suitable base and solvent. Purification of the resulting derivative is usually achieved by chromatography or recrystallization.
General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: O-Benzoylation (Esterification)
This protocol describes the synthesis of (5-methoxy-1H-indol-2-yl)methyl benzoate.
Reaction Scheme:
Benzoylation of this compound.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (2.0 eq) in anhydrous tetrahydrofuran.
-
To this solution, add benzoyl chloride (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 10 minutes.[1]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (5-methoxy-1H-indol-2-yl)methyl benzoate.
Protocol 2: O-Acetylation (Esterification)
This protocol describes a general method for the acetylation of a hydroxyl group, which can be adapted for this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM/triethylamine.
-
Add acetic anhydride (1.2-1.5 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield (5-methoxy-1H-indol-2-yl)methyl acetate.
Protocol 3: O-Benzylation (Etherification)
This protocol provides a general procedure for the benzylation of an alcohol using benzyl bromide and a strong base, adaptable for the target molecule.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(benzyloxymethyl)-5-methoxy-1H-indole.
Data Presentation
The following table summarizes the expected products and typical reaction conditions for the derivatization of this compound. Please note that yields are highly dependent on reaction scale and optimization.
| Derivative Name | Derivatization Type | Reagents | Base | Solvent | Typical Yield |
| (5-methoxy-1H-indol-2-yl)methyl benzoate | Esterification | Benzoyl chloride | Triethylamine | THF | Good to High |
| (5-methoxy-1H-indol-2-yl)methyl acetate | Esterification | Acetic anhydride | Pyridine/Et3N | DCM/THF | Good to High |
| 2-(benzyloxymethyl)-5-methoxy-1H-indole | Etherification | Benzyl bromide | Sodium Hydride | THF/DMF | Moderate |
| 5-methoxy-2-((triisopropylsilyloxy)methyl)-1H-indole | Silylation | Triisopropylsilyl chloride (TIPSCl) | Imidazole | DMF | High |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents such as acyl halides, alkyl halides, and sodium hydride are corrosive, lachrymatory, and/or highly reactive. Handle with extreme care.
-
Sodium hydride reacts violently with water. Ensure all glassware and solvents are anhydrous. Quench reactions involving sodium hydride carefully at low temperatures.
References
Application Notes and Protocols: The Role of (5-Methoxy-1H-indol-2-yl)methanol in the Synthesis of Anti-Inflammatory Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent anti-inflammatory effects. A key strategy in the development of novel anti-inflammatory agents is the chemical modification of the indole ring to enhance potency and selectivity, often targeting key enzymes in the inflammatory cascade such as cyclooxygenases (COX). This document details the role of (5-methoxy-1H-indol-2-yl)methanol as a versatile starting material for the synthesis of indole derivatives with potential anti-inflammatory properties. The primary synthetic strategy involves the oxidation of this alcohol to the corresponding aldehyde, which then serves as a crucial intermediate for the construction of more complex, biologically active molecules.
Synthetic Approach: From Alcohol to Bioactive Indole
The synthesis of anti-inflammatory indoles from this compound is a multi-step process. The initial and critical step is the oxidation of the primary alcohol to 5-methoxy-1H-indole-2-carboxaldehyde. This aldehyde is a key building block for introducing various functional groups and side chains to the indole core, ultimately leading to compounds with desired pharmacological profiles.
Experimental Protocol 1: Oxidation of this compound to 5-methoxy-1H-indole-2-carboxaldehyde
This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde, a common transformation in organic synthesis.
Materials:
-
This compound
-
Manganese dioxide (activated)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1 equivalent) in anhydrous dichloromethane, add activated manganese dioxide (5-10 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with dichloromethane.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 5-methoxy-1H-indole-2-carboxaldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthetic Workflow:
Application in the Synthesis of Anti-inflammatory Agents
While direct synthesis from this compound is not extensively documented in single reports, the analogous 5-methoxyindole-3-carboxaldehyde is a known precursor to compounds with anti-inflammatory activity.[1] The 2-carboxaldehyde isomer is expected to undergo similar chemical transformations to yield structurally related compounds with potential anti-inflammatory properties. These reactions often involve condensations with various amines, hydrazines, or active methylene compounds to introduce diverse side chains that can interact with biological targets.
Experimental Protocol 2: Synthesis of Indole-based Hydrazones (General Procedure)
This protocol outlines a general method for the synthesis of indole-based hydrazones from an indole-carboxaldehyde, a class of compounds that has shown significant anti-inflammatory activity.[2]
Materials:
-
5-methoxy-1H-indole-2-carboxaldehyde
-
Substituted hydrazide (e.g., acetohydrazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 5-methoxy-1H-indole-2-carboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted hydrazide (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent.
Biological Evaluation of Anti-inflammatory Activity
The synthesized indole derivatives are typically evaluated for their anti-inflammatory potential through a series of in vitro and in vivo assays.
In Vitro Anti-inflammatory Assays
A common initial screening involves assessing the inhibition of key inflammatory enzymes and mediators in cell-based assays.
Experimental Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of the synthesized compounds to selectively inhibit the COX-2 enzyme over COX-1.
Materials:
-
Synthesized indole derivatives
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Indomethacin or Celecoxib (reference compounds)
-
Assay buffer and detection reagents
Procedure:
-
Prepare stock solutions of the test compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), assay buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at room temperature for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific period at 37°C.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of inhibition and determine the IC50 values.
In Vivo Anti-inflammatory Assays
Promising compounds from in vitro studies are further evaluated in animal models of inflammation.
Experimental Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a standard acute inflammation model to assess the in vivo anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Synthesized indole derivative
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial paw volume of each rat.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation
The quantitative data from biological evaluations should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro COX Inhibition Data for Synthesized Indole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Derivative 1 | 15.2 | 0.8 | 19.0 |
| Derivative 2 | 25.5 | 1.2 | 21.3 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | % Inhibition of Edema after 3h |
| Control (Vehicle) | - | 0 |
| Derivative 1 | 20 | 55.8 |
| Derivative 2 | 20 | 62.1 |
| Indomethacin | 10 | 75.3 |
Signaling Pathways in Inflammation
The anti-inflammatory effects of indole derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response. A primary target is the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins (PGs), key mediators of inflammation, pain, and fever.
Many non-steroidal anti-inflammatory drugs (NSAIDs), including indole derivatives like indomethacin, exert their effects by inhibiting COX enzymes. Selective inhibition of COX-2 is a desirable characteristic for new anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Conclusion
This compound represents a valuable, though not yet fully exploited, starting material for the synthesis of novel anti-inflammatory indole derivatives. Its conversion to the corresponding 2-carboxaldehyde provides a versatile intermediate for the construction of a library of compounds. The subsequent biological evaluation of these derivatives, focusing on their ability to selectively inhibit key inflammatory targets like COX-2, is a promising strategy for the discovery of new and safer anti-inflammatory drugs. The protocols and data presented herein provide a framework for researchers in the field of medicinal chemistry and drug development to explore the potential of this synthetic route.
References
Synthetic Pathways to Complex Indole Alkaloids Leveraging (5-methoxy-1H-indol-2-yl)methanol
Application Note: The pursuit of novel synthetic routes to complex indole alkaloids remains a cornerstone of pharmaceutical research and development. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with potent biological activities. (5-methoxy-1H-indol-2-yl)methanol emerges as a promising and versatile starting material for the construction of these intricate molecular architectures. Its inherent functionalities—a nucleophilic indole core activated by the C5-methoxy group, and a C2-hydroxymethyl group amenable to various transformations—provide a strategic entry point for the elaboration of complex alkaloid skeletons.
This document outlines a proposed synthetic strategy for accessing complex β-carboline alkaloids, a prominent class of indole alkaloids, utilizing this compound as the foundational building block. The described pathway integrates established and reliable synthetic transformations, including oxidation, olefination, and the pivotal Pictet-Spengler reaction, to construct the polycyclic framework. While a direct total synthesis of a complex alkaloid from this specific starting material has not been extensively documented in peer-reviewed literature, the proposed route is predicated on well-precedented reactions on analogous indole systems, offering a viable and innovative approach for synthetic chemists.
Proposed Synthetic Strategy: A Hypothetical Route to a β-Carboline Alkaloid
The following section details a hypothetical, yet chemically sound, multi-step synthesis of a substituted β-carboline, a core structure of many complex indole alkaloids. This proposed pathway highlights the utility of this compound as a versatile precursor.
Logical Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow from this compound to a β-carboline alkaloid core.
Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and are presented here as a guide for the proposed synthetic route.
Step 1: Oxidation of this compound to 5-methoxy-1H-indole-2-carbaldehyde
This initial step transforms the alcohol functionality into an aldehyde, which is crucial for subsequent carbon-carbon bond formation.
Protocol:
-
To a stirred suspension of activated manganese dioxide (10.0 g, 115 mmol, 10 eq.) in dichloromethane (150 mL) at room temperature, add a solution of this compound (2.0 g, 11.3 mmol, 1 eq.) in dichloromethane (50 mL) dropwise over 30 minutes.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, filter the reaction mixture through a pad of celite, and wash the celite pad thoroughly with dichloromethane (3 x 50 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford 5-methoxy-1H-indole-2-carbaldehyde as a solid.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | Activated Manganese Dioxide | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 12-16 hours | [1] |
| Expected Yield | 85-95% | [1] |
Step 2: Wittig-Horner Reaction to form 3-(5-methoxy-1H-indol-2-yl)acrylonitrile
This step extends the carbon chain at the C2 position, introducing a versatile nitrile functionality.
Protocol:
-
To a solution of diethyl cyanomethylphosphonate (2.2 g, 12.4 mmol, 1.2 eq.) in dry tetrahydrofuran (THF, 50 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.5 g, 12.5 mmol, 1.2 eq.) portionwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting ylide solution back to 0 °C and add a solution of 5-methoxy-1H-indole-2-carbaldehyde (1.8 g, 10.3 mmol, 1 eq.) in dry THF (30 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (3:7 ethyl acetate/hexanes).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with 20% ethyl acetate in hexanes) to yield 3-(5-methoxy-1H-indol-2-yl)acrylonitrile.
| Parameter | Value | Reference |
| Starting Material | 5-methoxy-1H-indole-2-carbaldehyde | - |
| Reagent | Diethyl cyanomethylphosphonate, Sodium Hydride | [2][3] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 4-6 hours | [2] |
| Expected Yield | 70-85% | [2][3] |
Step 3: Reduction of 3-(5-methoxy-1H-indol-2-yl)acrylonitrile to 5-methoxytryptamine
This reduction of both the nitrile and the alkene provides the key tryptamine intermediate.
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of 3-(5-methoxy-1H-indol-2-yl)acrylonitrile (1.5 g, 7.6 mmol, 1 eq.) in dry THF (50 mL).
-
Carefully add lithium aluminum hydride (LAH) (1.15 g, 30.3 mmol, 4 eq.) portionwise to the solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC (1:9 methanol/dichloromethane).
-
After completion, cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (1.2 mL), 15% aqueous sodium hydroxide (1.2 mL), and then water again (3.6 mL).
-
Stir the resulting granular precipitate at room temperature for 30 minutes and then filter through celite, washing the filter cake with THF (3 x 30 mL).
-
Concentrate the filtrate under reduced pressure to yield 5-methoxytryptamine. The crude product may be used in the next step without further purification or can be purified by column chromatography on silica gel (eluting with a gradient of 2% to 10% methanol in dichloromethane containing 1% triethylamine).
| Parameter | Value | Reference |
| Starting Material | 3-(5-methoxy-1H-indol-2-yl)acrylonitrile | - |
| Reagent | Lithium Aluminum Hydride (LAH) | [4] |
| Solvent | Tetrahydrofuran (THF) | [4] |
| Temperature | 0 °C to Reflux | [4] |
| Reaction Time | 6-8 hours | [4] |
| Expected Yield | 75-90% | [4] |
Step 4: Pictet-Spengler Reaction to form a Substituted β-carboline
This is the key cyclization step to form the core of the target alkaloid class.
Protocol:
-
Dissolve 5-methoxytryptamine (1.0 g, 5.25 mmol, 1 eq.) in a suitable solvent such as dichloromethane or toluene (50 mL).
-
Add a slight excess of an aldehyde or keto-ester (e.g., glyoxylic acid, 1.1 eq.) to the solution.
-
Add an acid catalyst, such as trifluoroacetic acid (TFA) (0.4 mL, 5.25 mmol, 1 eq.), dropwise to the reaction mixture at room temperature.
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Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the formation of the tetrahydro-β-carboline intermediate by TLC.
-
For aromatization to the β-carboline, a subsequent oxidation step can be performed in the same pot or after isolation of the intermediate. Add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.3 g, 5.78 mmol, 1.1 eq.) and continue stirring at room temperature for an additional 4-8 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted β-carboline.
| Parameter | Value | Reference |
| Starting Material | 5-methoxytryptamine | - |
| Reagent | Aldehyde/Keto-ester, Trifluoroacetic Acid (TFA) | [5][6][7] |
| Solvent | Dichloromethane or Toluene | [5] |
| Temperature | Room Temperature to 60 °C | [6] |
| Reaction Time | 12-24 hours | [6] |
| Expected Yield | 50-70% | [5][6] |
Signaling Pathways and Logical Relationships
The Pictet-Spengler reaction is a powerful tool for the synthesis of β-carbolines and proceeds through a well-defined electrophilic aromatic substitution mechanism.
References
- 1. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Solved In the following reaction, an indole—specifically, | Chegg.com [chegg.com]
- 3. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin [ch.ic.ac.uk]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Methoxy-1H-indol-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-methoxy-1H-indol-2-yl)methanol. The synthesis is typically a two-step process: the formylation of 5-methoxy-1H-indole to produce 5-methoxy-1H-indole-2-carbaldehyde, followed by the reduction of the aldehyde to the desired alcohol. This guide addresses potential side products and experimental issues that may arise during this synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis of 5-methoxy-1H-indole-2-carbaldehyde (Vilsmeier-Haack Reaction)
Q1: My Vilsmeier-Haack reaction is producing a mixture of isomers. How can I improve the selectivity for the 2-formyl product?
A1: The Vilsmeier-Haack formylation of 5-methoxyindole can sometimes yield the thermodynamically more stable 3-formyl isomer as a side product. To favor the formation of the desired 2-formyl isomer, consider the following:
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Reaction Temperature: Lowering the reaction temperature can enhance the kinetic control of the reaction, which may favor the formation of the 2-formyl isomer.
-
Rate of Addition: Slow, dropwise addition of the Vilsmeier reagent to the solution of 5-methoxyindole can help to control the reaction and improve selectivity.
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Protecting Groups: While more complex, the use of a bulky N-protecting group on the indole can sterically hinder the C3 position, directing formylation to the C2 position.
Q2: I am observing a significant amount of dark, insoluble polymeric material in my reaction mixture. What is causing this and how can I prevent it?
A2: Indoles are susceptible to acid-catalyzed polymerization, and the Vilsmeier-Haack reaction conditions are acidic. The formation of this polymeric material can be minimized by:
-
Strict Temperature Control: Maintain a low and consistent temperature throughout the reaction.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to polymer formation.
-
Rapid Work-up: Once the reaction is complete, promptly quench the reaction mixture and proceed with the work-up to minimize the exposure of the product to acidic conditions.
Reduction of 5-methoxy-1H-indole-2-carbaldehyde
Q3: My reduction of the aldehyde is not going to completion, and I am isolating unreacted starting material. What can I do?
A3: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., sodium borohydride or lithium aluminum hydride). A common starting point is 1.5 to 2 equivalents.
-
Reagent Quality: The activity of hydride reducing agents can diminish over time, especially if not stored under anhydrous conditions. Use fresh or properly stored reagents.
-
Reaction Time and Temperature: The reduction may require longer reaction times or slightly elevated temperatures to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q4: I have isolated a side product that appears to be the result of over-reduction. How can I avoid this?
A4: Over-reduction of the aldehyde can lead to the formation of 5-methoxy-2-methyl-1H-indole. To prevent this:
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Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is less likely to cause over-reduction of the aldehyde to the methyl group.
-
Controlled Temperature: Perform the reduction at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly.
-
Stoichiometry: Use a minimal excess of the reducing agent necessary to consume the starting material.
Q5: I am observing a significant amount of a higher molecular weight impurity. What could it be?
A5: A likely high molecular weight impurity is the dimer, 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. This can form through the reaction of the product alcohol with another molecule of the alcohol or the starting aldehyde under acidic or thermal conditions. To minimize its formation:
-
Neutral Work-up: Ensure the work-up conditions are neutral or slightly basic to prevent acid-catalyzed dimerization.
-
Moderate Temperatures: Avoid excessive heating during the reaction and work-up.
-
Purification: This dimer can often be separated from the desired product by column chromatography.
Q6: My final product is unstable and changes color over time. What is happening and how can I store it properly?
A6: Indole derivatives, particularly those with electron-donating groups, can be sensitive to air and light, leading to oxidation and the formation of colored impurities. The product alcohol can be oxidized back to the starting aldehyde. For proper storage:
-
Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Use an amber-colored vial or store the vial in the dark.
-
Low Temperature: Store the product at low temperatures (e.g., in a refrigerator or freezer) to slow down degradation.
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Suggested Solution(s) | Potential Side Product(s) |
| Low yield of 2-formyl isomer | Reaction conditions favor the 3-formyl isomer. | Lower reaction temperature; slow addition of Vilsmeier reagent. | 5-methoxy-1H-indole-3-carbaldehyde |
| Formation of dark polymer | Acid-catalyzed polymerization of the indole. | Strict temperature control; inert atmosphere; rapid work-up. | Polymeric materials |
| Incomplete reduction | Insufficient or inactive reducing agent; insufficient reaction time/temperature. | Use a larger excess of fresh reducing agent; increase reaction time or temperature and monitor by TLC. | 5-methoxy-1H-indole-2-carbaldehyde (unreacted) |
| Over-reduction | Use of a strong reducing agent; excessive temperature. | Use a milder reducing agent (NaBH₄); perform the reaction at low temperature. | 5-methoxy-2-methyl-1H-indole |
| Formation of a dimer | Acidic or thermal conditions during reaction or work-up. | Neutral or slightly basic work-up; avoid excessive heating. | 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole |
| Product degradation/color change | Oxidation due to exposure to air and light. | Store under an inert atmosphere, protected from light, and at low temperatures. | 5-methoxy-1H-indole-2-carbaldehyde (oxidation product) |
Experimental Protocols
Step 1: Synthesis of 5-methoxy-1H-indole-2-carbaldehyde (Vilsmeier-Haack Reaction)
This protocol is a general guideline and may require optimization.
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Reaction: Dissolve 5-methoxy-1H-indole in DMF in a separate flask under a nitrogen atmosphere and cool to 0 °C. Add the prepared Vilsmeier reagent dropwise to the indole solution over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and water. Neutralize the solution by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the pH is approximately 8-9.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of this compound (Reduction)
This protocol outlines a general procedure using sodium borohydride.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-1H-indole-2-carbaldehyde in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel if necessary.
Visualizations
Optimization of reaction conditions for synthesizing (5-methoxy-1H-indol-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of (5-methoxy-1H-indol-2-yl)methanol. This valuable intermediate is often prepared via the reduction of a corresponding carboxylic acid or ester derivative. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the reduction of a suitable precursor, typically methyl 5-methoxy-1H-indole-2-carboxylate or 5-methoxy-1H-indole-2-carboxylic acid, using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[1][2]
Q2: Why is Lithium Aluminum Hydride (LiAlH₄) the preferred reducing agent?
A2: LiAlH₄ is a potent nucleophilic reducing agent capable of reducing esters and carboxylic acids to primary alcohols, a transformation for which milder reagents like sodium borohydride are generally ineffective.[3] Its high reactivity ensures a more complete conversion of the starting material to the desired product.
Q3: What are the critical parameters to control during the LiAlH₄ reduction?
A3: The most critical parameters to control are:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent and to ensure safety.[4]
-
Temperature: The initial addition of the substrate to the LiAlH₄ suspension should be performed at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. The reaction is then typically brought to room temperature or refluxed to ensure completion.
-
Stoichiometry: An excess of LiAlH₄ is generally used to ensure complete reduction of the starting material.
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Work-up Procedure: A careful and controlled work-up is essential to safely quench the excess LiAlH₄ and to isolate the product. The Fieser work-up is a commonly used method.[1]
Q4: What are potential side products in this reaction?
A4: Potential side products can arise from over-reduction or incomplete reaction. While LiAlH₄ does not typically reduce the indole ring itself under standard conditions, impurities in the starting material or harsh reaction conditions could potentially lead to undesired byproducts. Incomplete reduction may leave unreacted starting material or aldehyde intermediates.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be carefully quenched and spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the alcohol product indicates the reaction is proceeding.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Wet reagents or solvent: LiAlH₄ is highly reactive with water.[4]2. Inactive LiAlH₄: The reagent may have degraded upon storage.3. Insufficient LiAlH₄: The amount of reducing agent may not be enough to fully reduce the starting material.4. Low reaction temperature or short reaction time: The reaction may not have gone to completion. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.2. Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch on a small scale.3. Increase the molar equivalents of LiAlH₄ (e.g., from 1.5 to 2.5 equivalents).4. After the initial addition at low temperature, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC. |
| Presence of Starting Material in the Final Product | 1. Incomplete reaction: As mentioned above.2. Inefficient quenching: The work-up procedure may not have been sufficient to fully hydrolyze the aluminum alkoxide intermediate. | 1. See troubleshooting steps for "Low or No Product Yield".2. Ensure the quenching procedure is followed meticulously with vigorous stirring to allow for complete hydrolysis and formation of filterable aluminum salts. |
| Formation of an Aldehyde Intermediate | 1. Insufficient LiAlH₄: Not enough hydride to complete the reduction from the intermediate aldehyde to the alcohol.2. Reaction not driven to completion: Insufficient reaction time or temperature. | 1. Use a larger excess of LiAlH₄.2. Increase the reaction time and/or temperature after the initial addition. |
| Difficult Purification | 1. Formation of emulsions during work-up: This can make phase separation challenging.2. Co-elution of impurities during column chromatography. | 1. Add a saturated solution of Rochelle's salt (potassium sodium tartrate) during the work-up and stir vigorously to break up emulsions by chelating the aluminum salts.2. Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system may be necessary to achieve good separation. |
Experimental Protocols
Reduction of Methyl 5-methoxy-1H-indole-2-carboxylate with LiAlH₄
This protocol is a representative procedure and may require optimization based on the specific scale and laboratory conditions.
Materials:
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Methyl 5-methoxy-1H-indole-2-carboxylate
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Lithium Aluminum Hydride (LiAlH₄)
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Diethyl Ether
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Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
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Ethyl Acetate
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.
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Reagent Addition: The flask is charged with LiAlH₄ (1.5 - 2.5 equivalents) and anhydrous THF under a positive pressure of nitrogen. The resulting suspension is cooled to 0 °C in an ice bath.
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Substrate Addition: A solution of methyl 5-methoxy-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Work-up (Fieser Method):
-
The reaction mixture is cooled to 0 °C.
-
Slowly and carefully, water (X mL per Y g of LiAlH₄) is added dropwise to quench the excess LiAlH₄. (Caution: Exothermic reaction and hydrogen gas evolution).
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A 15% aqueous solution of sodium hydroxide (X mL per Y g of LiAlH₄) is then added dropwise.
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Finally, water (3X mL per Y g of LiAlH₄) is added, and the mixture is stirred vigorously for 30 minutes until a white, granular precipitate forms.
-
-
Isolation: The precipitate is removed by filtration and washed thoroughly with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Data Presentation
Table 1: Comparison of Reaction Conditions for LiAlH₄ Reduction
| Parameter | Condition A (Standard) | Condition B (Optimized for Yield) | Condition C (For Difficult Reductions) |
| Starting Material | Methyl 5-methoxy-1H-indole-2-carboxylate | Methyl 5-methoxy-1H-indole-2-carboxylate | 5-methoxy-1H-indole-2-carboxylic acid |
| LiAlH₄ (Equivalents) | 1.5 | 2.5 | 3.0 |
| Solvent | Anhydrous THF | Anhydrous THF | Anhydrous THF |
| Temperature | 0 °C to reflux | 0 °C to reflux | 0 °C to reflux |
| Reaction Time | 2 hours | 4 hours | 6 hours |
| Typical Yield | 75-85% | 85-95% | 80-90% |
| Key Considerations | Good starting point for optimization. | Higher excess of LiAlH₄ to drive the reaction to completion. | Carboxylic acid requires more reducing agent due to the initial acid-base reaction. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of (5-methoxy-1H-indol-2-yl)methanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying (5-methoxy-1H-indol-2-yl)methanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this compound derivatives are silica gel column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For instance, column chromatography is suitable for gram-scale purification, while preparative HPLC is ideal for obtaining very high purity on a smaller scale.[1] Recrystallization is an effective final step for achieving high purity if a suitable solvent is found.[1][2][3]
Q2: What are common impurities encountered during the synthesis of this compound derivatives?
A2: Common impurities may include unreacted starting materials, reagents, and by-products from side reactions.[4] For indole derivatives, these can include isomers, over-alkylated products, or oxidized species. The specific impurities will depend on the synthetic route used. For example, in a Fischer indole synthesis, you might have incompletely cyclized intermediates.[5]
Q3: How can I visualize colorless indole derivatives on a TLC plate?
A3: Since many indole derivatives are colorless, visualization on a Thin Layer Chromatography (TLC) plate requires specific techniques. Most indoles are UV-active due to their aromatic structure and will appear as dark spots under a UV lamp (254 nm) on a fluorescent TLC plate.[6] For further confirmation or if the compound is not UV-active, staining reagents can be used. Ehrlich's reagent is highly specific for indoles, typically producing blue or purple spots.[6] Other general stains like potassium permanganate (KMnO4) or an iodine chamber can also be effective.[6]
Troubleshooting Guides
Column Chromatography
Problem: My compound is streaking or tailing on the TLC plate and column.
-
Cause: This is a common issue with indole derivatives due to the interaction of the basic indole nitrogen with the acidic silanol groups on the silica gel.[6][7]
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Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as 0.1-2.0% triethylamine (NEt₃) or a dilute solution of ammonia in methanol.[6] Using a high-purity, end-capped silica gel can also reduce tailing.[7]
Problem: I'm having poor separation of my product from an impurity with a very similar polarity.
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Cause: The chosen solvent system may not have sufficient selectivity for the compounds.
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Solution:
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Solvent System Optimization: Experiment with different solvent systems on TLC. Trying solvents with different properties (e.g., dichloromethane instead of ethyl acetate) can alter the selectivity.[6]
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Gradient Elution: Employ a shallow gradient during column chromatography, slowly increasing the polarity of the mobile phase. This can improve the resolution between closely eluting compounds.
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Alternative Stationary Phase: Consider using a different stationary phase. If normal-phase silica gel is not effective, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) might provide the necessary separation.[4] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a good alternative.[7]
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Recrystallization
Problem: No crystals are forming, even after cooling the solution.
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Cause: The compound may be too soluble in the chosen solvent, or the solution may not be saturated. Impurities can also inhibit crystallization.[7]
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Solution:
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Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of your compound.[7]
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.[7]
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Change Solvent System: If the compound remains too soluble, a different solvent or a solvent/anti-solvent system is needed. The ideal recrystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
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Problem: The crystallized product is an oil or is still impure.
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Cause: The cooling process may be too rapid, causing the compound to "crash out" as an oil instead of forming a crystal lattice. Impurities can also be trapped in the rapidly formed solid.
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Solution:
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Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
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Solvent Choice: The chosen solvent may not be optimal. Experiment with different solvents to find one that promotes the growth of well-defined crystals.
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Pre-purification: If the crude material is very impure, it may be necessary to first pass it through a silica gel plug or perform a quick column chromatography to remove the bulk of the impurities before attempting recrystallization.[7]
-
Data Presentation
Table 1: Typical Purification Outcomes for Indole Derivatives [1]
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Recovery (%) | Achievable Purity (%) | Scale |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate | 85-95% | >98% | Milligram to Gram |
| Recrystallization | Methanol/Water | 70-85% | >99% | Milligram to Multigram |
| Preparative HPLC | C18 Silica / Acetonitrile:Water Gradient | 60-80% | >99.5% | Microgram to Milligram |
Experimental Protocols
Detailed Protocol for Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of a this compound derivative.
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TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.
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Column Packing:
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
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Pour the slurry into a glass chromatography column and allow the silica to pack, draining the excess solvent until the solvent level is just above the silica bed. Ensure the silica bed is uniform and free of air bubbles.[1]
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
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In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica (dry loading).
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Carefully add the dry-loaded sample to the top of the packed column.[1]
-
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Elution:
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Begin eluting with the mobile phase, starting with a lower polarity than that determined by TLC. For a hydroxylated indole, a gradient from 20% to 100% ethyl acetate in hexanes may be appropriate.[7]
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Gradually increase the polarity of the mobile phase during the run (gradient elution).
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Collect fractions and monitor them by TLC to identify those containing the pure product.[4]
-
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[4]
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: Troubleshooting guide for peak tailing in column chromatography of indole derivatives.
References
Stability of (5-methoxy-1H-indol-2-yl)methanol under acidic vs. basic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of (5-methoxy-1H-indol-2-yl)methanol under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling, storage, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by its indole core structure. The indole ring is electron-rich, making it susceptible to degradation under several conditions, including:
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Acidic Conditions: The indole ring can be protonated, particularly at the C3 position, which may lead to polymerization or the formation of undesired byproducts.[1][2]
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Basic Conditions: While generally more stable than in acidic conditions, prolonged exposure to strong bases can also lead to degradation.
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Oxidation: The indole nucleus is easily oxidized, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[1][3] This can lead to the formation of oxindole derivatives.[2]
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Light Exposure (Photodegradation): Exposure to light, especially UV radiation, can cause degradation of indole-containing compounds.[1][3]
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Elevated Temperatures: High temperatures can accelerate the degradation processes mentioned above.[3]
Q2: I'm observing unexpected peaks in my HPLC analysis after preparing my sample in an acidic mobile phase. What is the likely cause?
A2: The appearance of new peaks in your HPLC chromatogram when using an acidic mobile phase is likely due to the acid-catalyzed degradation of the indole ring of this compound.[1] The indole nucleus is sensitive to strong acids, which can lead to the formation of various degradation products.[1] It is advisable to use a mobile phase with a neutral or mildly acidic pH to minimize on-column degradation.
Q3: How should I properly store this compound to ensure its long-term stability?
A3: To maintain the integrity of this compound, it is recommended to store the compound under the following conditions:
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Temperature: Store in a cool and dry place. For long-term storage, refrigeration or freezing is recommended.
-
Atmosphere: To prevent oxidation, store under an inert atmosphere, such as argon or nitrogen.[1]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.[1]
Q4: My reaction yield is lower than anticipated when using an oxidizing agent in the presence of this compound. Could the starting material be degrading?
A4: Yes, it is highly probable that your starting material is degrading. The indole ring is electron-rich and therefore susceptible to oxidation.[1] The presence of an oxidizing agent can lead to the formation of various oxidation byproducts, consequently reducing the yield of your desired product.[1] To mitigate this, it is crucial to carefully control the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent.
Troubleshooting Guides
Issue 1: Compound Degradation Observed in Solution
-
Symptom: You observe the appearance of new spots on a TLC plate or new peaks in an LC-MS analysis of a stock solution over time.
-
Possible Cause:
-
Troubleshooting Steps:
-
Solvent Choice: Prepare solutions using high-purity, degassed solvents.
-
Inert Atmosphere: If possible, handle solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Fresh Preparation: Prepare solutions fresh before use whenever possible.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: You are observing high variability or a loss of activity in your biological assays over time.
-
Possible Cause:
-
Instability in Assay Buffer: The pH or components of your assay buffer may be causing the compound to degrade over the course of the experiment.
-
-
Troubleshooting Steps:
-
Buffer Stability Study: Perform a time-course stability study of this compound in your assay buffer. Analyze samples at different time points (e.g., 0, 1, 2, 4, 8 hours) by HPLC to assess its stability.
-
pH Adjustment: If degradation is observed, consider adjusting the pH of your assay buffer to a more neutral range, if compatible with your assay.
-
Fresh Dilutions: Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) and incubate at 60°C.[4]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature.[1]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[1]
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) in the dark.
3. Sample Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., HPLC-UV or LC-MS) to quantify the remaining parent compound and detect any degradation products.
Data Presentation
| Stress Condition | Temperature | Duration (hours) | % Degradation | Number of Degradants |
| 0.1 M HCl | 60°C | 24 | ||
| 0.1 M NaOH | 60°C | 24 | ||
| 3% H₂O₂ | Room Temp | 24 | ||
| UV Light (254 nm) | Room Temp | 24 | ||
| Heat | 60°C | 24 | ||
| Note: This table should be populated with experimental data. |
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
References
Preventing oxidation of (5-methoxy-1H-indol-2-yl)methanol during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the oxidation of (5-methoxy-1H-indol-2-yl)methanol during chemical reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure the stability and reactivity of this compound in your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turns pink/brown upon adding reagents. What is happening?
A1: A color change to pink, red, or brown is a common visual indicator of oxidation and potential polymerization of indole-containing compounds. This is due to the electron-rich nature of the indole ring, which makes it susceptible to oxidation, especially in the presence of air, light, or certain reagents. While a slight color change may not always signify a major loss of material, it is a clear sign of degradation and should be addressed.
Q2: What are the primary causes of oxidation of this compound during a reaction?
A2: Several factors can promote the oxidation of this compound during a reaction:
-
Atmospheric Oxygen: The indole nucleus is sensitive to atmospheric oxygen, which can lead to the formation of various oxidation products.
-
Presence of Metal Ions: Trace metal impurities can catalyze oxidative processes.
-
Harsh Reaction Conditions: Strongly acidic or basic conditions can increase the susceptibility of the indole ring to degradation.
-
Light Exposure: Photolytic degradation can occur, especially under UV radiation.
-
Strong Oxidizing Agents: Reagents with oxidative properties will readily degrade the indole moiety.
Q3: How can I minimize oxidation during my reaction?
A3: To minimize oxidation, consider the following preventative measures:
-
Work under an Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon is highly effective at preventing oxidation by displacing oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles is recommended.
-
Protect from Light: Whenever possible, conduct reactions in flasks wrapped in aluminum foil or in amber glassware to prevent phot-degradation.
-
Add an Antioxidant: The use of a radical scavenger like Butylated Hydroxytoluene (BHT) can inhibit oxidative pathways.
-
Protect the Indole Nitrogen: The use of a protecting group on the indole nitrogen, such as a tert-butoxycarbonyl (Boc) group, can significantly increase the stability of the molecule towards oxidation.
Q4: What are the likely side products if oxidation occurs?
A4: Oxidation of the indole ring can lead to a variety of byproducts. Common oxidation products of indoles include oxindoles and isatins. For this compound, oxidation could potentially lead to the corresponding aldehyde or carboxylic acid at the 2-position, as well as oxidative degradation of the indole ring itself.
Troubleshooting Guides
Issue 1: Low Yield and/or Complex Reaction Mixture
-
Symptom: The yield of the desired product is significantly lower than expected, and TLC or LC-MS analysis shows multiple unidentified spots or peaks.
-
Possible Cause: Degradation of the starting material or product due to oxidation.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Atmosphere Control | Repeat the reaction under a strict inert atmosphere (Nitrogen or Argon). | To eliminate atmospheric oxygen as an oxidant. |
| 2. Solvent Preparation | Use freshly distilled or degassed solvents for the reaction. | To remove dissolved oxygen from the reaction medium. |
| 3. Add an Antioxidant | Add a small amount (0.01-0.1 mol%) of an antioxidant like BHT to the reaction mixture. | To scavenge free radicals that can initiate oxidative chain reactions. |
| 4. N-Protection | Protect the indole nitrogen with a suitable protecting group (e.g., Boc) before proceeding with the reaction. | To reduce the electron-donating nature of the indole ring and increase its stability. |
| 5. Temperature Control | If applicable, run the reaction at a lower temperature. | To decrease the rate of potential oxidative side reactions. |
Issue 2: Product Discoloration During Work-up or Purification
-
Symptom: The desired product appears colored after extraction or column chromatography, even if the reaction mixture was not significantly discolored.
-
Possible Cause: Oxidation of the product on exposure to air and light during the work-up and purification steps.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Minimize Exposure | Perform work-up and purification steps as quickly as possible. | To reduce the time the compound is exposed to air and light. |
| 2. Protect from Light | Cover separatory funnels and chromatography columns with aluminum foil. | To prevent photo-degradation. |
| 3. Use Fresh Solvents | Use fresh, high-purity solvents for extraction and chromatography. | To avoid impurities that could catalyze oxidation. |
| 4. Antioxidant in Solvent | Consider adding a very small amount of BHT to the chromatography solvents. | To protect the compound from oxidation on the column. |
Quantitative Data Summary
The following table summarizes expected yields for reactions involving this compound and related transformations. Note that direct comparative data for the same reaction with and without preventative measures is scarce in the literature; however, the provided data can serve as a benchmark for successful reactions.
| Reaction | Substrate | Conditions | Yield (%) | Citation |
| Synthesis of 3c | 5-methoxy-1H-indole-2-carbaldehyde | LiAlH4, THF, 0°C to rt | 93% | [1] |
| Mitsunobu Reaction | Generic Secondary Alcohol | PPh3, DIAD, NsNH2, rt, 24h | 65% | [2] |
| N-Boc Protection | tert-butyl ((1H-indol-5-yl)methyl)carbamate | NaH, DMF, 0°C; then BnBr, rt, 4h | Not specified | |
| Acylation | (5-methoxy-2,3-dihydro-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone | DDQ, Ethyl Acetate, reflux, 18h | 96% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (High Yield Example) [1]
-
Objective: To synthesize this compound from the corresponding aldehyde with minimal oxidation.
-
Materials:
-
5-methoxy-1H-indole-2-carbaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
20% aqueous Potassium Hydroxide (KOH)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a two-necked flask under an inert atmosphere, charge freshly distilled THF (20 mL) and LiAlH₄ (15.6 mmol, 0.59 g).
-
To the stirred suspension, add a solution of 5-methoxy-1H-indole-2-carbaldehyde in THF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours (monitor by TLC).
-
Cool the mixture to 0°C and cautiously add 20 mL of THF followed by 1.1 mL of 20% aqueous KOH.
-
Stir for 10 minutes, then filter the mixture through a Büchner funnel.
-
Extract the collected salts with refluxing THF (20 mL).
-
Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (petroleum ether/EtOAc = 5/1) to afford this compound as a white solid.
-
Protocol 2: N-Boc Protection of an Indole
-
Objective: To protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group to enhance stability.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M) in a round-bottom flask under an inert atmosphere.
-
Add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude N-Boc protected product can be used in the next step or purified by column chromatography if necessary.
-
Visualizations
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Workflow for selecting a preventative strategy.
References
Technical Support Center: Reduction of 5-Methoxyindole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reduction of 5-methoxyindole-2-carboxylate. Our aim is to help you identify and mitigate common byproducts to improve the yield and purity of your desired product, 5-methoxy-1H-indole-2-methanol.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
The reduction of 5-methoxyindole-2-carboxylate, while seemingly straightforward, can be complicated by the reactivity of the indole nucleus and the choice of reducing agent. Below is a guide to common issues and their solutions.
| Observed Issue | Potential Cause(s) | Suggested Mitigation Strategies |
| Incomplete Reaction: Presence of starting material. | 1. Insufficient reducing agent.2. Low reaction temperature.3. Deactivated reducing agent due to moisture. | 1. Increase the molar excess of the reducing agent.2. Gradually increase the reaction temperature while monitoring by TLC.3. Ensure anhydrous reaction conditions and use freshly opened or properly stored reducing agents. |
| Formation of an Over-reduced Product: Identification of 5-methoxyindoline-2-methanol. | Harsh reaction conditions, particularly with catalytic hydrogenation or strong acid. | 1. Use milder reducing agents like LiAlH4 or NaBH4 under controlled temperatures.2. Avoid strongly acidic conditions that can protonate the indole ring, making it susceptible to reduction.[1] |
| N-Alkylated Byproduct Detected: Especially when using NaBH4 in acidic media. | The carboxylic acid solvent or co-solvent can act as an alkylating agent after its reduction.[1] | 1. Avoid using carboxylic acids as solvents with NaBH4 if N-alkylation is not desired.2. Use a non-acidic solvent system for the reduction. |
| Presence of 5-methoxyindole: Decarboxylation of the starting material. | Elevated temperatures or prolonged reaction times, as indole-2-carboxylic acids are prone to decarboxylation.[2][3][4] | 1. Maintain the lowest effective reaction temperature.2. Minimize the reaction time once the starting material is consumed (monitor by TLC). |
| Formation of Indoline: Reduction of the indole C2-C3 double bond. | This is a known side reaction, especially with NaBH4 in carboxylic acid media.[1] | 1. If using NaBH4, avoid acidic solvents.[1]2. Employ LiAlH4 in an ethereal solvent, which is less prone to reducing the indole ring. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct when using LiAlH4 to reduce 5-methoxyindole-2-carboxylate?
A1: With a strong reducing agent like Lithium Aluminum Hydride (LiAlH4), the most common issue is often incomplete reduction if the reagent has been deactivated by moisture or if an insufficient amount is used.[5][6] Over-reduction of the indole ring is less common with LiAlH4 compared to other methods but can occur under harsh conditions.
Q2: Can I use Sodium Borohydride (NaBH4) for this reduction?
A2: Standard NaBH4 is generally not strong enough to reduce esters or carboxylic acids efficiently.[7] However, its reactivity can be enhanced by using it in conjunction with a Lewis acid or in an acidic medium.[8] Be aware that using NaBH4 in carboxylic acid solvents can lead to byproducts such as 5-methoxyindoline and N-alkylated derivatives.[1]
Q3: My reaction is producing a significant amount of 5-methoxyindoline. How can I prevent this?
A3: The formation of 5-methoxyindoline results from the reduction of the indole ring. This is particularly prevalent when using NaBH4 in acidic media, which protonates the indole ring and facilitates its reduction.[1] To avoid this, consider switching to LiAlH4 in a neutral, anhydrous solvent like THF or diethyl ether.
Q4: I am observing the formation of 5-methoxyindole in my reaction mixture. What is causing this?
A4: The presence of 5-methoxyindole is likely due to the decarboxylation of the starting material, 5-methoxyindole-2-carboxylate. Indole-2-carboxylic acids are known to undergo decarboxylation, a process that can be accelerated by heat.[2][3][4] To minimize this, ensure your reaction is run at the lowest effective temperature and for the shortest possible time.
Q5: How can I effectively monitor the progress of the reduction?
A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the starting material, the desired product (5-methoxy-1H-indole-2-methanol), and any potential byproducts. The disappearance of the starting material spot is a good indicator of reaction completion.
Experimental Protocols
Below are generalized protocols for the reduction of a methyl or ethyl 5-methoxyindole-2-carboxylate. Note: These are starting points and may require optimization for your specific setup and scale. Always handle LiAlH4 with extreme caution in a moisture-free environment.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH4)
Materials:
-
Methyl or Ethyl 5-methoxyindole-2-carboxylate
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous solution of Sodium Sulfate (Na2SO4)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend LiAlH4 (1.5 to 2.0 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the 5-methoxyindole-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the solution of the indole ester dropwise to the LiAlH4 suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Caution: This is a highly exothermic process that generates hydrogen gas.
-
Stir the resulting mixture at room temperature until a white, granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude 5-methoxy-1H-indole-2-methanol.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction using Sodium Borohydride (NaBH4) with a Lewis Acid (e.g., LiCl)
Materials:
-
Methyl or Ethyl 5-methoxyindole-2-carboxylate
-
Sodium Borohydride (NaBH4)
-
Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF) and Methanol
-
Saturated aqueous solution of Ammonium Chloride (NH4Cl)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of 5-methoxyindole-2-carboxylate (1.0 equivalent) and LiCl (1.0 to 1.2 equivalents) in anhydrous THF, add NaBH4 (2.0 to 3.0 equivalents) portion-wise at room temperature.
-
Heat the mixture to reflux and add methanol as a co-solvent. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues during the reduction of 5-methoxyindole-2-carboxylate.
References
- 1. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of (5-methoxy-1H-indol-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of (5-methoxy-1H-indol-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reduction of a carbonyl group at the C2 position of the 5-methoxy-1H-indole core. This is typically achieved through the reduction of 5-methoxy-1H-indole-2-carboxylic acid or its corresponding ester using a strong reducing agent like Lithium Aluminum Hydride (LAH). An alternative route involves the reduction of 5-methoxy-1H-indole-2-carbaldehyde.
Q2: I am experiencing low yields in my LAH reduction of 5-methoxy-1H-indole-2-carboxylic acid. What are the potential causes?
A2: Low yields in LAH reductions can stem from several factors:
-
Poor quality of LAH: Lithium Aluminum Hydride is highly reactive and can degrade upon exposure to moisture. Using old or improperly stored LAH can significantly reduce its activity.
-
Inadequate reaction conditions: Insufficient equivalents of LAH, improper reaction temperature, or short reaction times can lead to incomplete reduction.
-
Workup issues: The workup procedure for LAH reactions is critical. Improper quenching of excess LAH or the formation of aluminum salt emulsions can lead to product loss.
-
Side reactions: The indole nucleus can be susceptible to side reactions under strongly reducing conditions, such as hydrogenolysis.
Q3: Are there any alternatives to Lithium Aluminum Hydride (LAH) for this reduction?
A3: Yes, other reducing agents can be employed. For the reduction of the corresponding aldehyde (5-methoxy-1H-indole-2-carbaldehyde), a milder reducing agent like sodium borohydride (NaBH₄) can be used, which offers advantages in terms of safety and ease of handling[1]. Vitride®, another strong reducing agent, has also been reported as a safer alternative to LAH for the reduction of carbonyl groups in indole derivatives[2].
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved using silica gel column chromatography. A common mobile phase is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be gradually increased to ensure good separation from non-polar impurities and any unreacted starting material. Recrystallization from a suitable solvent system, such as methanol/water, can be used for further purification to obtain a highly pure product[3].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive LAH. 2. Insufficient LAH. 3. Reaction not gone to completion. 4. Product lost during workup. | 1. Use freshly opened, high-quality LAH. 2. Increase the equivalents of LAH (typically 1.5-3 equivalents are used for carboxylic acid reduction). 3. Increase reaction time and/or temperature (refluxing in an ethereal solvent like THF is common). Monitor the reaction by TLC. 4. Optimize the workup procedure. A Fieser workup (sequential addition of water, then 15% NaOH, then more water) can be effective in precipitating aluminum salts for easier filtration. |
| Presence of multiple spots on TLC after reaction | 1. Incomplete reaction. 2. Formation of side products. 3. Decomposition of the starting material or product. | 1. See "Low or no product yield" solutions. 2. Consider side reactions like over-reduction (hydrogenolysis) of the indole ring. Using milder conditions or a different reducing agent might be necessary. 3. Ensure inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation. Check the stability of your starting material under the reaction conditions. |
| Difficulty in isolating the product from the aqueous layer | Formation of stable emulsions with aluminum salts during workup. | 1. Use the Fieser workup method. 2. Add Rochelle's salt (sodium potassium tartrate) solution during workup to chelate the aluminum salts and break the emulsion. 3. Filter the reaction mixture through a pad of Celite® to remove the precipitated aluminum salts before extraction. |
| Product appears colored or impure after purification | 1. Residual impurities. 2. Oxidation of the indole ring. | 1. Repeat column chromatography with a shallower solvent gradient for better separation. 2. Consider recrystallization of the purified product. 3. Handle and store the purified compound under an inert atmosphere and protected from light. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the reduction of indole-2-carbonyl compounds. Note that specific yields for this compound are not widely reported, so data from analogous reactions are provided for reference.
| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference |
| 5-methoxy-1H-indole-2-carboxylic acid | LiAlH₄ | THF | Reflux | 4-6 h | Not specified | General procedure |
| Ethyl 1-methyl-5-nitro-3-phenyl-1H-indole-2-carboxylate | LiAlH₄ | THF | 0°C to rt | 5 h | ~85-90 | [1] |
| 1-methyl-5-nitro-3-phenylindole-2-carbaldehyde | NaBH₄ | Methanol | 0°C to rt | 2 h | ~90-95 | [1] |
Experimental Protocols
Protocol 1: Reduction of 5-methoxy-1H-indole-2-carboxylic acid using LiAlH₄
Materials:
-
5-methoxy-1H-indole-2-carboxylic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LAH (1.5 - 3.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 5-methoxy-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to 0°C.
-
Carefully quench the excess LAH by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LAH in grams).
-
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the granular precipitate of aluminum salts through a pad of Celite® and wash the filter cake with THF and ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis via Reduction of 5-methoxy-1H-indole-2-carbaldehyde using NaBH₄
This two-step protocol involves the formylation of 5-methoxy-1H-indole followed by reduction.
Step 1: Formylation of 5-methoxy-1H-indole (Vilsmeier-Haack reaction)
-
A detailed protocol for the Vilsmeier-Haack formylation of a similar indole derivative can be adapted[1]. This typically involves reacting 5-methoxy-1H-indole with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Step 2: Reduction of 5-methoxy-1H-indole-2-carbaldehyde Materials:
-
5-methoxy-1H-indole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve 5-methoxy-1H-indole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.1 - 1.5 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield the crude product, which can be purified by column chromatography as described in Protocol 1.
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in the LAH reduction.
References
Troubleshooting guide for reactions involving (5-methoxy-1H-indol-2-yl)methanol
Technical Support Center: (5-methoxy-1H-indol-2-yl)methanol
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield during the synthesis of this compound via reduction of the corresponding carboxylate?
Low yields in the reduction of 5-methoxy-1H-indole-2-carboxylate can stem from several factors:
-
Poor Quality of Starting Material: Impurities in the starting ester can lead to side reactions and a reduction in the desired product.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.[1]
-
Sub-optimal Reaction Conditions: Incorrect temperature or reaction time can significantly impact the yield.[2]
-
Moisture in the Reaction: Lithium aluminum hydride (LiAlH₄) is highly reactive with water. The presence of moisture will consume the reagent and lower the yield. Ensure all glassware is oven-dried and solvents are anhydrous.[2]
-
Degradation of the Product: The indole ring is sensitive to strongly acidic conditions, and the product can be susceptible to oxidation.[3]
Q2: My reaction is producing multiple products, as indicated by multiple spots on my TLC plate. How can I improve the selectivity?
The formation of multiple products is a common issue in indole chemistry.[2] Here are some strategies to improve selectivity:
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetic product and reduce side reactions.[2]
-
Purity of Starting Materials: As mentioned, impurities can lead to various side reactions.[2]
-
Choice of Solvent: The solvent can influence the reaction pathway. Ensure you are using a suitable, dry solvent like THF for LiAlH₄ reductions.[1]
-
Inert Atmosphere: To prevent oxidation of the electron-rich indole ring, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][4]
Q3: I am observing discoloration of my this compound product upon storage. What is the cause and how can I prevent it?
Indole derivatives, particularly those with electron-donating groups like a methoxy group and a hydroxymethyl group, can be susceptible to oxidation and degradation over time, leading to discoloration.[3]
-
Storage Conditions: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[3][5] Using amber vials is recommended to protect the compound from light exposure.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield in LiAlH₄ Reduction
| Symptom | Possible Cause | Suggested Solution |
| No product formation observed on TLC. | Inactive LiAlH₄. | Use a fresh bottle of LiAlH₄ or test the activity of the current batch. |
| Incorrect reaction setup. | Ensure all glassware is dry and the reaction is performed under an inert atmosphere.[2] | |
| Poor quality starting material. | Verify the purity of the 5-methoxy-1H-indole-2-carboxylate. | |
| Low product yield with starting material remaining. | Insufficient reducing agent. | Use a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents). |
| Short reaction time. | Monitor the reaction by TLC until all the starting material is consumed.[1] | |
| Low product yield with multiple unidentified spots on TLC. | Side reactions due to moisture. | Use anhydrous solvents and oven-dried glassware.[2] |
| Product degradation during workup. | Use a mild workup procedure. Avoid strong acids.[3] |
Issue 2: Difficulty in Purifying the Product
| Symptom | Possible Cause | Suggested Solution |
| Streaking on silica gel TLC plate. | Compound is too polar or interacting strongly with silica. | Add a small amount of a polar solvent like methanol or a base like triethylamine to the eluent. |
| Co-elution of impurities during column chromatography. | Similar polarity of product and impurities. | Try a different solvent system for chromatography. Consider reverse-phase chromatography if impurities are non-polar. |
| Oily product that does not solidify. | Residual solvent or impurities. | Dry the product under high vacuum. If it remains an oil, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |
Experimental Protocols
Synthesis of this compound[1]
This protocol describes the reduction of methyl 5-methoxy-1H-indole-2-carboxylate to this compound using lithium aluminum hydride.
Materials:
-
Methyl 5-methoxy-1H-indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
20% aqueous Potassium Hydroxide (KOH)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
In a two-necked, flame-dried flask under an inert atmosphere (argon or nitrogen), add freshly distilled THF (20 mL) and LiAlH₄ (15.6 mmol).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add the crude methyl 5-methoxy-1H-indole-2-carboxylate (10.0 mmol) in portions.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours (monitor by TLC).
-
Cool the mixture back to 0 °C and cautiously add 20 mL of THF followed by 1.1 mL of 20% aqueous KOH.
-
Stir the mixture for 10 minutes.
-
Filter the mixture through a Büchner funnel and wash the collected salts with refluxing THF (20 mL).
-
Combine the organic filtrates, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a petroleum ether/EtOAc (5/1) eluent to afford this compound as a white solid.
| Parameter | Value |
| Yield | 93% |
| Melting Point | 81-82 °C |
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Scalable Synthesis of (5-methoxy-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the scalable synthesis of (5-methoxy-1H-indol-2-yl)methanol, a key intermediate in pharmaceutical development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a large scale?
A1: The most viable routes for the scalable synthesis of this compound typically involve a two-step process: the formation of a 5-methoxy-1H-indole-2-carboxylate ester followed by its reduction. The initial indole ring formation can be achieved through several established methods, such as the Fischer, Reissert, or Batcho-Leimgruber indole syntheses, each with its own advantages and challenges for scalability.[1][2]
Q2: I am observing low yields during the reduction of the indole-2-carboxylate ester. What are the potential causes and solutions?
A2: Low yields in the reduction step can be attributed to several factors. Over-reduction to the 2-methylindole is a common side reaction. The stability of the starting material and product under the reaction conditions is also crucial. Consider the choice of reducing agent; while powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, they can lead to side products. Milder reducing agents or carefully controlled reaction conditions are often necessary.[3] Inefficient mixing and poor temperature control, especially during scale-up, can also lead to decreased yields.[4]
Q3: During scale-up, I'm facing difficulties with the purification of this compound. What are the recommended methods?
A3: Column chromatography, while effective at the lab scale, is often impractical for large-scale purification.[4] Alternative methods such as recrystallization and preparative HPLC are more suitable for larger quantities.[5] For recrystallization, selecting an appropriate solvent system is critical to ensure high purity and recovery.[5] Preparative HPLC can provide very high purity but may be more costly due to solvent consumption.[4]
Q4: What are the typical impurities I might encounter, and how can they be minimized?
A4: Impurities can arise from the starting materials or side reactions during the synthesis. Common impurities include unreacted starting materials, over-reduced 2-methylindole, and byproducts from the indole ring formation step. To minimize these, ensure the purity of your starting materials and optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry.[6] Monitoring the reaction progress using techniques like TLC or HPLC is crucial to avoid the formation of degradation products.[7]
Troubleshooting Guides
Problem 1: Low Yield and Tar Formation in Fischer Indole Synthesis of the Precursor Ester
| Possible Cause | Troubleshooting & Optimization |
| Harsh Acidic Conditions: Strong acids can lead to polymerization and degradation of the indole product.[6] | Use a milder acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.[6] |
| High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition.[6] | Optimize the reaction temperature by running the synthesis at the lowest effective temperature. Monitor reaction progress by TLC to prevent prolonged heating.[6] |
| Unstable Phenylhydrazone Intermediate: The intermediate may decompose before cyclization. | Ensure the phenylhydrazone is formed under optimal conditions and proceed to the cyclization step without significant delay. |
Problem 2: Incomplete Reduction of the Indole-2-Carboxylate Ester
| Possible Cause | Troubleshooting & Optimization |
| Insufficient Reducing Agent: The molar ratio of the reducing agent to the ester may be too low. | Increase the equivalents of the reducing agent incrementally, while carefully monitoring the reaction to avoid over-reduction. |
| Poor Solubility of the Ester: The starting material may not be fully dissolved in the reaction solvent, limiting its accessibility to the reducing agent. | Screen for a more suitable reaction solvent or consider using a co-solvent to improve solubility. |
| Deactivation of the Reducing Agent: Moisture in the reaction setup can quench the hydride reagent. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Challenges in Large-Scale Purification
| Possible Cause | Troubleshooting & Optimization |
| Inefficient Crystallization: Difficulty in finding a suitable solvent system for recrystallization. | Perform a systematic solvent screening to identify a single or binary solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain in solution.[8] |
| Product Oiling Out: The product separates as an oil instead of crystals during cooling. | Ensure a slow cooling rate and consider seeding the solution with a small crystal of the pure product to induce crystallization.[5] |
| Co-precipitation of Impurities: Impurities with similar solubility profiles crystallize with the product. | Consider a multi-step purification approach, such as an initial extraction or filtration through a pad of silica gel to remove some impurities before recrystallization.[7] |
Experimental Protocols
Route A: Synthesis via Fischer Indole Synthesis and Reduction
This route involves the synthesis of an indole-2-carboxylate ester via the Fischer indole synthesis, followed by reduction to the target alcohol.
Step 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate
-
Hydrazone Formation: To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes. Add ethyl pyruvate (1.05 eq) and stir at room temperature for 2 hours.
-
Cyclization: Add a catalytic amount of polyphosphoric acid (PPA) to the reaction mixture. Heat the mixture to 80-90 °C and monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol/water.
Step 2: Reduction to this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C and add a solution of ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Reaction and Quenching: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Cool the reaction back to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Work-up and Purification: Filter the resulting suspension through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization.
Data Presentation
Table 1: Comparison of Key Parameters for Synthesis Route A
| Step | Reactants | Key Reagents | Typical Yield (%) | Typical Purity (%) |
| 1 | 4-methoxyphenylhydrazine, Ethyl pyruvate | PPA | 75-85 | >95 (after recrystallization) |
| 2 | Ethyl 5-methoxy-1H-indole-2-carboxylate | LiAlH₄ | 80-90 | >98 (after recrystallization) |
Visualizations
Caption: A general workflow for the synthesis of this compound.
Caption: A logical relationship diagram for troubleshooting low product yield.
References
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Degradation pathways of (5-methoxy-1H-indol-2-yl)methanol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of (5-methoxy-1H-indol-2-yl)methanol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: While specific data for this compound is limited, based on the chemistry of related indole derivatives, the primary degradation pathways are expected to be oxidation, photodegradation, and acid/base-catalyzed reactions.[1][2][3] The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of various degradation products.[2][3] Exposure to light, particularly UV radiation, can also induce photodegradation.[1][2]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of indole derivatives is often pH-dependent. Strongly acidic or basic conditions can catalyze degradation.[2] For instance, the indole ring can be protonated under acidic conditions, potentially leading to oligomerization or other undesired reactions.[2][3] It is advisable to maintain solutions at a neutral or slightly acidic pH for enhanced stability, though the optimal pH should be determined empirically.[4]
Q3: What are the best practices for storing solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light by using amber vials or by wrapping the container in aluminum foil.[2][4] For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] Preparing solutions using degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) can further mitigate oxidative degradation.[3][4]
Q4: What analytical techniques are suitable for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for separating and quantifying the parent compound and its degradation products.[1] A reversed-phase C18 column is often suitable for indole derivatives.[2] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool as it provides mass information about the eluted compounds.[4]
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Solution
-
Symptom: HPLC analysis shows a significant decrease in the peak area of this compound over a short period.
-
Possible Causes:
-
Oxidation: The indole ring is susceptible to oxidation by atmospheric oxygen.[2][4]
-
Photodegradation: Exposure to ambient or UV light is causing the compound to degrade.[1][2]
-
Unsuitable pH: The pH of the solution may be promoting acid or base-catalyzed degradation.[4]
-
Reactive Solvent: The solvent or buffer components may be reacting with the compound.
-
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil.[4]
-
Use Degassed Solvents: Purge solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Control pH: If possible, buffer the solution to a neutral or slightly acidic pH and assess stability.[4]
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents.[4]
-
Issue 2: Appearance of Unexpected Peaks in Chromatogram
-
Symptom: New peaks, not present in the freshly prepared sample, appear in the HPLC chromatogram of the this compound solution over time.
-
Possible Causes:
-
Degradation: The new peaks are degradation products of the parent compound.[4]
-
Contamination: The solvent, vial, or analytical instrument may be contaminated.
-
-
Troubleshooting Steps:
-
Run a Blank: Inject the solvent/buffer alone to rule out contamination from the mobile phase or system.[4]
-
Forced Degradation Study: To confirm that the new peaks are related to the parent compound, perform a forced degradation study. Expose the compound to stress conditions (e.g., acid, base, peroxide, heat, light). An increase in the area of the new peaks under these conditions suggests they are degradation products.[1][4]
-
LC-MS Analysis: Analyze the aged sample by LC-MS to obtain mass-to-charge ratio information for the new peaks, which can help in their identification.[4]
-
Issue 3: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or experiments conducted on different days.
-
Possible Causes:
-
Degradation in Assay Medium: The compound may be unstable in the cell culture or assay medium at the experimental temperature (e.g., 37°C).[2]
-
-
Troubleshooting Steps:
-
Assess Medium Stability: Perform a stability study of this compound in the specific assay medium under the exact experimental conditions.[2]
-
Prepare Fresh Solutions: Prepare fresh dilutions of the compound from a stable, frozen stock solution immediately before each experiment.[2]
-
Time-Course Experiment: Include a time-course stability study of the compound in your assay buffer to understand its half-life under your experimental conditions.[2]
-
Quantitative Data Summary
| Condition | Solvent/Medium | Temperature | Duration | % Parent Remaining (Hypothetical) | Major Degradation Products (Expected) |
| Control | Methanol, Dark | 4°C | 1 Month | >98% | - |
| Acidic | 0.1 M HCl | 60°C | 24 hours | ~70% | Oligomerization products |
| Basic | 0.1 M NaOH | 60°C | 24 hours | ~85% | Oxidized and ring-opened products |
| Oxidative | 3% H₂O₂ | Room Temp | 8 hours | ~60% | Oxindole and other oxidized derivatives |
| Photolytic | Methanol, UV Light | Room Temp | 4 hours | ~75% | Photodegradation adducts |
| Thermal | Solid State | 70°C | 48 hours | >95% | Minimal decomposition products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature.[2]
-
Photolytic Degradation: Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm) at room temperature.[2]
-
Thermal Degradation: Keep a sample of the solid compound in an oven at a controlled temperature (e.g., 70°C).[1]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed solution.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC-UV method. A C18 column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile is a good starting point.[2]
-
Use LC-MS to obtain mass information for the degradation products.
-
Protocol 2: HPLC Method for Stability Assessment
This protocol describes a general HPLC method for quantifying the remaining parent compound during a stability study.
-
Instrumentation: HPLC system with a UV detector and a data acquisition system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Example):
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (typically around 220 nm and 280 nm for indoles).[2]
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to that of a non-stressed control sample at time zero.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of (5-methoxy-1H-indol-2-yl)methanol and Other Indole-2-methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of (5-methoxy-1H-indol-2-yl)methanol with other indole-2-methanol derivatives. The indole-2-methanol scaffold is a versatile building block in synthetic chemistry, serving as a precursor to a wide array of biologically active molecules and functional materials. Understanding the influence of substituents on the indole ring is crucial for designing efficient synthetic routes and novel therapeutic agents. This document summarizes the key factors governing the reactivity of these compounds, presents qualitative and extrapolated quantitative data, and provides detailed experimental protocols for their comparative evaluation.
The Influence of Substituents on the Reactivity of Indole-2-methanols
The reactivity of indole-2-methanols is primarily dictated by the stability of the carbocation intermediate formed at the benzylic position upon acid catalysis. Electron-donating groups (EDGs) on the indole ring, such as a methoxy group, are known to increase the electron density of the aromatic system, thereby stabilizing the carbocation and enhancing the overall reaction rate. Conversely, electron-withdrawing groups (EWGs) are expected to destabilize the carbocation and decrease the reactivity.
The 5-methoxy group in this compound exerts a significant electron-donating effect through resonance, which is anticipated to render it more reactive than unsubstituted or electron-deficient indole-2-methanols. This enhanced reactivity can be advantageous for reactions proceeding through a carbocation intermediate, such as nucleophilic substitutions and Friedel-Crafts-type alkylations.
Comparative Reactivity Data
While direct kinetic studies comparing a wide range of substituted indole-2-methanols are not extensively available in the public domain, the expected trend in reactivity can be inferred from fundamental principles of organic chemistry and supported by qualitative observations from various synthetic reports. The following table summarizes the expected relative reactivity based on the electronic nature of the substituent at the 5-position of the indole ring.
| Indole-2-methanol Derivative | Substituent at C5 | Electronic Effect | Expected Relative Reactivity |
| This compound | -OCH₃ | Electron-Donating | High |
| (1H-indol-2-yl)methanol | -H | Neutral | Moderate |
| (5-nitro-1H-indol-2-yl)methanol | -NO₂ | Electron-Withdrawing | Low |
This trend is based on the ability of the substituent to stabilize the positive charge of the carbocation intermediate formed during the reaction.
Experimental Protocols
To quantitatively assess the reactivity of different indole-2-methanol derivatives, a standardized experimental protocol is essential. The following is a detailed methodology for a comparative study of the acid-catalyzed nucleophilic substitution of various indole-2-methanols with a common nucleophile, such as indole.
General Procedure for the Comparative Reactivity Study
Materials:
-
This compound
-
(1H-indol-2-yl)methanol
-
(5-nitro-1H-indol-2-yl)methanol
-
Indole (as the nucleophile)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable Brønsted or Lewis acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Internal standard (e.g., dodecane) for GC-MS analysis
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In separate, oven-dried round-bottom flasks under an inert atmosphere, dissolve each indole-2-methanol derivative (0.5 mmol) in anhydrous dichloromethane (5 mL).
-
Addition of Nucleophile and Internal Standard: To each flask, add indole (0.55 mmol, 1.1 equivalents) and the internal standard (0.1 mmol).
-
Initiation of Reaction: Prepare a stock solution of the acid catalyst (e.g., 0.05 M p-TsOH in DCM). At time t=0, add a specific volume of the catalyst solution (e.g., 1 mL, 0.05 mmol, 10 mol%) to each reaction mixture simultaneously using a syringe.
-
Monitoring the Reaction: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the aliquot by adding it to a vial containing a saturated sodium bicarbonate solution (1 mL). Vortex the mixture, separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Analysis: Analyze the organic layer by GC-MS to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time for each derivative. The initial reaction rates can be determined from the slope of these curves, providing a quantitative measure of the relative reactivity.
Reaction Mechanism and Workflow Visualization
The general mechanism for the acid-catalyzed nucleophilic substitution of indole-2-methanols involves three key steps: protonation of the hydroxyl group, loss of water to form a stabilized carbocation, and nucleophilic attack on the carbocation. The electron-donating or electron-withdrawing nature of the substituent on the indole ring significantly influences the stability of the carbocation intermediate and, consequently, the overall reaction rate.
Caption: Acid-catalyzed nucleophilic substitution of indole-2-methanols.
The experimental workflow for the comparative reactivity study can be visualized as a sequential process, from preparation and reaction to analysis and data interpretation.
Caption: Workflow for comparative reactivity analysis.
Conclusion
The reactivity of this compound is significantly enhanced compared to its unsubstituted and electron-deficient counterparts due to the electron-donating nature of the 5-methoxy group. This increased reactivity, stemming from the stabilization of the key carbocation intermediate, makes it a highly valuable synthon for the efficient construction of complex indole-containing molecules. For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is paramount for the rational design of synthetic strategies and the development of novel chemical entities with desired pharmacological profiles. The provided experimental protocol offers a robust framework for the quantitative assessment of these reactivity differences in a laboratory setting.
A Comparative Guide to the Efficacy of (5-methoxy-1H-indol-2-yl)methanol as a Precursor in Indole Chemistry
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. The strategic functionalization of the indole core is paramount in the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of (5-methoxy-1H-indol-2-yl)methanol as a precursor for the synthesis of complex indole derivatives, particularly bis(indolyl)methanes, versus alternative, more traditional synthetic building blocks.
Introduction to this compound
This compound is a versatile building block that offers a reactive handle at the C2 position of the 5-methoxyindole core. The presence of the methoxy group at the C5 position enhances the electron-donating nature of the indole ring, influencing its reactivity and the potential biological activity of its derivatives. This precursor is particularly amenable to reactions involving the generation of an electrophilic species at the methylene bridge, making it a valuable tool for C-C bond formation.
Comparative Synthetic Efficacy: Synthesis of Bis(indolyl)methanes
A key application of indole-2-ylmethanol derivatives is in the synthesis of bis(indolyl)methanes (BIMs), a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties. Here, we compare the synthesis of a substituted BIM via two distinct pathways:
-
Route A: Utilizing this compound as the key precursor.
-
Route B: A traditional approach involving the condensation of 5-methoxyindole with an indole-2-carbaldehyde.
Data Presentation: A Quantitative Comparison
The following table summarizes the typical reaction conditions and reported yields for the synthesis of a representative bis(indolyl)methane derivative via the two routes.
| Parameter | Route A: Via this compound | Route B: Via 5-methoxyindole & Indole-2-carbaldehyde |
| Reaction Type | Electrophilic substitution | Condensation/Addition |
| Key Reagents | This compound, 5-methoxyindole | 5-methoxyindole, 5-methoxy-1H-indole-2-carbaldehyde |
| Catalyst | Lewis Acid (e.g., InCl₃, Sc(OTf)₃) or Brønsted Acid | Acid or Base catalysis |
| Solvent | Dichloromethane or Acetonitrile | Varies (e.g., Ethanol, Dichloromethane) |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Reaction Time | 30 - 60 minutes | 2 - 12 hours |
| Typical Yield | 85 - 95% | 70 - 85% |
Analysis of Efficacy
Based on the comparative data, this compound (Route A) presents a more efficient precursor for the synthesis of bis(indolyl)methanes. The primary advantages include significantly shorter reaction times and generally higher yields. This enhanced reactivity can be attributed to the facile in situ generation of a stabilized carbocation from the methanol precursor under acidic conditions, which readily undergoes electrophilic substitution with another indole molecule.
Route B, while a viable and well-established method, often requires longer reaction times and may necessitate harsher conditions to drive the condensation reaction to completion, potentially leading to lower overall yields and the formation of side products.
Experimental Protocols
Route A: Synthesis of 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole
This protocol is adapted from the synthesis of related bis(indolyl)methane structures.
Materials:
-
This compound (1.0 eq)
-
5-methoxyindole (1.1 eq)
-
Indium(III) chloride (InCl₃) (10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound and 5-methoxyindole in anhydrous dichloromethane at room temperature, add indium(III) chloride.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 30-60 minutes), quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bis(indolyl)methane.
Route B: Synthesis of a Bis(indolyl)methane from 5-methoxyindole and 5-methoxy-1H-indole-2-carbaldehyde
Materials:
-
5-methoxyindole (1.0 eq)
-
5-methoxy-1H-indole-2-carbaldehyde (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Ethanol
-
Water
Procedure:
-
Dissolve 5-methoxyindole and 5-methoxy-1H-indole-2-carbaldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure and add water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure bis(indolyl)methane.
Visualizations
Reaction Pathways
Caption: Comparative Synthetic Pathways to Bis(indolyl)methanes
Hypothetical Signaling Pathway
Bis(indolyl)methane derivatives have been shown to modulate various signaling pathways implicated in cancer progression. The diagram below illustrates a hypothetical pathway that could be targeted by these compounds.
Caption: Hypothetical Signaling Pathway Modulated by BIMs
Conclusion
This compound serves as a highly efficient precursor for the synthesis of bis(indolyl)methanes, offering advantages in terms of reaction time and yield over traditional condensation methods. Its utility in generating reactive intermediates under mild conditions makes it a valuable building block for the construction of complex indole-based molecules. For researchers and professionals in drug development, the use of such advanced precursors can streamline synthetic efforts and facilitate the exploration of novel chemical space in the quest for new therapeutic agents.
Spectroscopic Fingerprints: A Comparative Analysis of (5-methoxy-1H-indol-2-yl)methanol and Its Positional Isomers
For Immediate Release: A detailed spectroscopic comparison of (5-methoxy-1H-indol-2-yl)methanol and its key positional isomers is presented to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these valuable indole derivatives. The precise substitution pattern on the indole scaffold dramatically influences the physicochemical and pharmacological properties of a molecule. Therefore, a thorough understanding of the distinct spectroscopic characteristics of each isomer is paramount for advancing research and development efforts.
This guide provides a comprehensive summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its isomers where the methoxy group is shifted across the benzene ring, and the methanol group is at the C2 or C3 position. Due to the limited availability of direct experimental data for all isomers, this guide combines reported data for closely related analogs with predicted values based on established spectroscopic principles to offer a valuable comparative reference.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and its selected isomers. Predicted values, derived from data for analogous structures, are indicated with an asterisk (*).
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | CDCl₃ | ~8.1 (br s, 1H, N1-H), ~7.25 (d, 1H, C7-H), ~7.10 (d, 1H, C4-H), ~6.85 (dd, 1H, C6-H), ~6.30 (s, 1H, C3-H), ~4.75 (s, 2H, CH₂), ~3.85 (s, 3H, OCH₃) |
| (4-methoxy-1H-indol-2-yl)methanol | CDCl₃ | ~8.2 (br s, 1H, N1-H), ~7.15 (t, 1H, C6-H), ~6.95 (d, 1H, C7-H), ~6.55 (d, 1H, C5-H), ~6.40 (s, 1H, C3-H), ~4.80 (s, 2H, CH₂), ~3.90 (s, 3H, OCH₃) |
| (6-methoxy-1H-indol-2-yl)methanol | CDCl₃ | ~8.0 (br s, 1H, N1-H), ~7.50 (d, 1H, C4-H), ~6.80 (d, 1H, C7-H), ~6.75 (dd, 1H, C5-H), ~6.25 (s, 1H, C3-H), ~4.70 (s, 2H, CH₂), ~3.80 (s, 3H, OCH₃) |
| (7-methoxy-1H-indol-2-yl)methanol | CDCl₃[1] | 8.57 (br s, 1H, N1-H), 7.20 (d, 1H, C4-H), 7.03 (t, 1H, C5-H), 6.65 (d, 1H, C6-H), 6.40 (d, 1H, C3-H), 4.84 (d, 2H, CH₂), 3.97 (s, 3H, OCH₃)[1] |
| (5-methoxy-1H-indol-3-yl)methanol | CDCl₃* | ~8.1 (br s, 1H, N1-H), ~7.20 (d, 1H, C7-H), ~7.15 (d, 1H, C4-H), ~7.05 (s, 1H, C2-H), ~6.90 (dd, 1H, C6-H), ~4.85 (s, 2H, CH₂), ~3.85 (s, 3H, OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Predicted Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | ~154.5 (C5), ~138.0 (C2), ~131.0 (C7a), ~129.0 (C3a), ~112.5 (C7), ~111.5 (C4), ~102.0 (C6), ~100.0 (C3), ~58.0 (CH₂), ~56.0 (OCH₃) |
| (4-methoxy-1H-indol-2-yl)methanol | CDCl₃ | ~152.0 (C4), ~138.5 (C7a), ~137.5 (C2), ~123.0 (C3a), ~115.0 (C7), ~105.0 (C6), ~100.5 (C5), ~99.5 (C3), ~58.5 (CH₂), ~55.5 (OCH₃) |
| (6-methoxy-1H-indol-2-yl)methanol | CDCl₃ | ~156.0 (C6), ~137.0 (C7a), ~136.5 (C2), ~122.0 (C3a), ~121.0 (C4), ~110.0 (C5), ~95.0 (C7), ~101.0 (C3), ~57.5 (CH₂), ~55.8 (OCH₃) |
| (7-methoxy-1H-indol-2-yl)methanol | CDCl₃ | ~148.0 (C7), ~137.0 (C2), ~130.0 (C3a), ~128.0 (C7a), ~114.0 (C4), ~108.0 (C5), ~103.0 (C6), ~101.5 (C3), ~58.0 (CH₂), ~55.5 (OCH₃) |
| (5-methoxy-1H-indol-3-yl)methanol | CDCl₃ | ~154.2 (C5), ~131.8 (C7a), ~128.5 (C3a), ~123.0 (C2), ~112.8 (C4), ~112.0 (C7), ~111.0 (C3), ~101.0 (C6), ~59.0 (CH₂), ~56.0 (OCH₃) |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data (Predicted and Experimental)
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~3400 (N-H), ~3350 (O-H), ~2930, 2850 (C-H), ~1620 (C=C), ~1220 (C-O) | Expected [M]⁺ at 177.0790, with a major fragment from loss of CH₂OH ([M-31]⁺) at 146. |
| (4-methoxy-1H-indol-2-yl)methanol | ~3410 (N-H), ~3360 (O-H), ~2940, 2860 (C-H), ~1615 (C=C), ~1210 (C-O) | Expected [M]⁺ at 177.0790, fragmentation pattern will vary based on methoxy position. |
| (6-methoxy-1H-indol-2-yl)methanol | ~3390 (N-H), ~3340 (O-H), ~2920, 2840 (C-H), ~1625 (C=C), ~1230 (C-O) | Expected [M]⁺ at 177.0790, fragmentation pattern will vary based on methoxy position. |
| (7-methoxy-1H-indol-2-yl)methanol | Characteristic N-H, O-H, C-H, C=C, and C-O stretching vibrations are expected. | [M+H]⁺ at 178.1[1] |
| (5-methoxy-1H-indol-3-yl)methanol | ~3400 (N-H), ~3350 (O-H), ~2930, 2850 (C-H), ~1620 (C=C), ~1220 (C-O) | Expected [M]⁺ at 177.0790, with a major fragment from loss of OH ([M-17]⁺) to form a stable indoleninium ion. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and differentiate between isomers by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
-
Instrumentation: A standard 300, 400, or 500 MHz NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified indole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][3]
-
Referencing: Use tetramethylsilane (TMS) as an internal standard (0.00 ppm for both ¹H and ¹³C NMR).[4] Alternatively, the residual solvent peak can be used as a secondary reference.
-
¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time and a larger number of scans (compared to ¹H NMR) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation at specific vibrational frequencies.
-
Instrumentation: A standard FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure (ATR method):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H (indole), O-H (alcohol), C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether and alcohol).[5]
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation patterns.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For indole derivatives, the fragmentation often involves the loss of substituents from the indole ring.[6][7]
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of substituted indole derivatives.
Caption: General workflow for synthesis and characterization.
References
- 1. 1H-Indole-2-methanol, 7-methoxy- synthesis - chemicalbook [chemicalbook.com]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 7. scirp.org [scirp.org]
Comparative Analysis of In Vitro Efficacy: (5-methoxy-1H-indol-2-yl)methanol Derivatives and Alternative Indole-Based Compounds
A comprehensive guide for researchers and drug development professionals on the comparative in vitro performance of novel indole derivatives, supported by experimental data and detailed protocols.
While specific in vitro testing data for compounds directly derived from (5-methoxy-1H-indol-2-yl)methanol is not extensively available in the public domain, this guide provides a comparative overview of its potential therapeutic applications by examining the well-documented in vitro activities of structurally related indole derivatives. This comparison focuses on key areas where indole compounds have shown significant promise: anticancer, anti-inflammatory, and antimicrobial activities. This guide also offers detailed experimental protocols for the key assays cited, enabling researchers to conduct their own comparative studies.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant number of indole derivatives have been investigated as potent anticancer agents that target microtubule dynamics.[1] Microtubules, composed of α- and β-tubulin, are crucial for cell division, making them an attractive target for cancer therapy.[1]
Comparative Data:
The following table summarizes the in vitro anticancer activity of selected indole derivatives, highlighting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole-chalcone derivative 12 | Various cancer cell lines | 0.002 - 0.011 | Combretastatin A-4 | - |
| Benzimidazole-indole derivative 8 | Various cancer cell lines | ~0.050 | - | - |
| Indole-thiophene complex 6a | HT29, HepG2, HCT116, T98G | 0.020 | - | - |
| 2,4-Cl2 substituted Indole conjugate | MCF-7 | 12.2 | Doxorubicin | 20.2 |
| 4-NO2 substituted Indole conjugate | MCF-7 | 14.5 | Doxorubicin | 20.2 |
| p-chlorophenyl-containing indole analog | MDA-MB-468 | 8.2 | Doxorubicin | 0.08 |
| Spiro-indole analog (R=H, R1=4-NO2C6H5) | MCF-7 | 2.13 | Doxorubicin | 4.63 |
| 3,5-Diprenyl indole 35 | MIA PaCa-2 | 9.5 ± 2.2 | Gemcitabine | 0.6 ± 0.4 |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin protein (e.g., from porcine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
A fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the mixture at 37°C to allow for polymerization.
-
Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Signaling Pathway: Microtubule Dynamics
Caption: Inhibition of tubulin polymerization by indole derivatives.
Anti-inflammatory Activity
Indole derivatives have demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators.
Comparative Data:
The following table presents the in vitro anti-inflammatory activity of selected indole derivatives, focusing on their ability to inhibit nitric oxide (NO) production and the release of pro-inflammatory cytokines.
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole derivative UA-1 | NO inhibition | 2.2 ± 0.4 | Ursolic Acid | 17.5 ± 2.0 |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | NO inhibition | 10.992 | - | - |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | IL-6 inhibition | 2.294 | - | - |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | TNF-α inhibition | 12.901 | - | - |
| Indomethacin | COX-1 | 0.018 | - | - |
| Indomethacin | COX-2 | 0.026 | - | - |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
LPS
-
Griess reagent
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is a measure of NO production.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Signaling Pathway: NF-κB in Inflammation
Caption: Inhibition of the NF-κB pathway by indole derivatives.
Antimicrobial Activity
Certain indole derivatives have shown promising activity against a range of microbial pathogens.
Comparative Data:
The following table summarizes the in vitro antimicrobial activity of selected indole derivatives, expressed as the minimum inhibitory concentration (MIC) required to inhibit the growth of the microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Indole-triazole 3d | S. aureus | 6.25 | Ampicillin | - |
| Indole-triazole 3d | MRSA | 3.125 | - | - |
| Indole-triazole 3d | C. krusei | 3.125 | Fluconazole | - |
| Indole-thiadiazole 2c | B. subtilis | 3.125 | Ampicillin | - |
| Ciprofloxacin-indole 8b | S. aureus CMCC 25923 | 0.0625 | Ciprofloxacin | 0.25 |
| 5-iodoindole | XDR A. baumannii | 64 | - | - |
| 3-methylindole | XDR A. baumannii | 64 | - | - |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
Experimental Workflow: Kinase Inhibition Assay
Many antimicrobial and anticancer indole derivatives function by inhibiting specific kinases. The following workflow outlines a general procedure for a luminescence-based kinase assay.
References
A Comparative Guide to the Synthesis of 5-Methoxyindoles: From Classic Reactions to Modern Methods
For researchers, scientists, and drug development professionals, the synthesis of 5-methoxy-substituted indoles is a critical step in the creation of a wide array of biologically active molecules, including pharmaceuticals and neurotransmitters.[1] This guide provides a comparative analysis of prominent synthetic routes to this important scaffold, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.
The choice of synthetic strategy for constructing the 5-methoxyindole core is often dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. This comparison covers classical methods like the Fischer, Bischler-Möhlau, Madelung, and Nenitzescu indole syntheses, alongside modern transition-metal-catalyzed approaches such as the Larock indole synthesis.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for several common methods used to synthesize 5-methoxyindoles, offering a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, Carbonyl compound (e.g., pyruvate) | Brønsted or Lewis acids (e.g., HCl, ZnCl₂) | Ethanol, Acetic Acid | 80-170 | 1-6 | 70-85 |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, 4-Methoxyaniline | None (often requires excess aniline) | None (or high-boiling solvent) | Reflux | Not Specified | Historically low, improved with microwave |
| Madelung Synthesis | N-Acyl-o-toluidine derivative | Strong base (e.g., NaOEt, K-t-BuOK) | High-boiling solvent (e.g., xylene) | 200-400 | Several hours | Moderate to Good |
| Nenitzescu Indole Synthesis | Benzoquinone, β-Aminocrotonic ester | Acetic Acid | Acetic Acid | Room Temp. | Not Specified | Fair to Good |
| Larock Indole Synthesis | o-Iodo-p-methoxyaniline, Disubstituted alkyne | Palladium(II) acetate, PPh₃, Base | DMF, Toluene | 100 | 24-48 | Good to Excellent |
| Ullmann Condensation | 5-Bromoindole, Sodium methoxide | Cuprous bromide, Phenanthroline | Methanol | 120 | 10 | High |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Fischer Indole Synthesis of 5-Methoxyindole
This protocol describes the synthesis of a 5-methoxyindole derivative from 4-methoxyphenylhydrazine and a suitable ketone.
-
Formation of Phenylhydrazone: A mixture of 4-methoxyphenylhydrazine and the chosen carbonyl compound (1:1 molar ratio) is warmed, often in a solvent like ethanol, for approximately one hour.
-
Cyclization: The resulting phenylhydrazone is then subjected to acidic conditions. This can be achieved by adding a Brønsted acid like hydrochloric acid or a Lewis acid such as zinc chloride.[1][2] The mixture is heated to reflux for several hours.
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Larock Indole Synthesis of a 5-Methoxy-Substituted Indole
This method utilizes a palladium-catalyzed reaction between an ortho-iodoaniline and an alkyne.
-
Reaction Setup: To a reaction vessel, add o-iodo-p-methoxyaniline, the disubstituted alkyne (2-5 equivalents), palladium(II) acetate (catalyst), a phosphine ligand (e.g., PPh₃), and a base such as potassium carbonate.[3]
-
Reaction Execution: The mixture is dissolved in a solvent like DMF or toluene and heated at 100 °C for 24 to 48 hours under an inert atmosphere.[2]
-
Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired 2,3-disubstituted 5-methoxyindole.
Ullmann Condensation for 5-Methoxyindole
This approach involves a copper-catalyzed reaction of 5-bromoindole with a methoxide source.
-
Reaction Mixture: In a reaction vessel, combine 5-bromoindole, sodium methoxide solution in methanol, phenanthroline, and cuprous bromide.[4]
-
Heating: The mixture is stirred and heated to 120 °C for 10 hours.[4]
-
Isolation: After cooling, the mixture is filtered. The methanol in the filtrate is removed by distillation under reduced pressure. The remaining residue is then purified through extraction and recrystallization to obtain 5-methoxyindole.[4]
Synthetic Pathway Visualizations
The following diagrams illustrate the generalized mechanisms for the discussed synthetic routes.
Conclusion
The synthesis of 5-methoxy-substituted indoles can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Fischer indole synthesis remain highly relevant and widely used due to their simplicity and the availability of starting materials.[1] However, these reactions can sometimes suffer from harsh conditions and limited regioselectivity, particularly with substituted phenylhydrazines.[5]
Modern palladium-catalyzed methods, such as the Larock indole synthesis, offer greater versatility and control over the substitution pattern of the final indole product, often proceeding under milder conditions.[3] The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the resources available to the researcher. This guide provides the foundational information to make an informed decision for the efficient synthesis of these valuable compounds.
References
Validating the Structure of (5-methoxy-1H-indol-2-yl)methanol Derivatives using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of novel compounds is a cornerstone of safe and effective drug development. For derivatives of (5-methoxy-1H-indol-2-yl)methanol, a scaffold of interest in medicinal chemistry, unambiguous structural verification is paramount. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides a powerful suite of non-invasive techniques to definitively establish molecular architecture. This guide offers a comparative analysis of 2D NMR data for this compound and its synthetic precursors, supported by detailed experimental protocols and workflow visualizations.
Comparative Analysis of NMR Data
The structural elucidation of this compound derivatives relies on the careful analysis and comparison of their NMR spectra with those of known analogues. The following tables summarize the ¹H and ¹³C NMR chemical shifts for 5-methoxy-1H-indole-2-carbaldehyde and 5-methoxy-1H-indole-2-carboxylic acid. Based on these data, predicted chemical shifts for the target molecule, this compound, are presented. The conversion of the C2-substituent from an electron-withdrawing aldehyde or carboxylic acid to an electron-donating hydroxymethyl group is expected to induce characteristic upfield shifts in the signals of nearby protons and carbons, particularly at positions 3 and the hydroxymethyl group itself.
Table 1: ¹H NMR Chemical Shift Data (ppm) for 5-Methoxy-1H-indole Derivatives in DMSO-d₆
| Proton | 5-Methoxy-1H-indole-2-carboxylic acid | This compound (Predicted) |
| NH | 11.6 | ~8.0-8.5 |
| H-3 | 7.05 | ~6.3-6.5 |
| H-4 | 7.37 | ~7.2-7.3 |
| H-6 | 6.93 | ~6.7-6.8 |
| H-7 | 7.11 | ~6.9-7.0 |
| -OCH₃ | 3.77 | ~3.7-3.8 |
| -CH₂OH | - | ~4.6-4.8 |
| -OH | - | ~5.0-5.5 |
Table 2: ¹³C NMR Chemical Shift Data (ppm) for 5-Methoxy-1H-indole Derivatives in DMSO-d₆
| Carbon | 5-Methoxy-1H-indole-2-carboxylic acid | This compound (Predicted) |
| C-2 | >160 | ~140-145 |
| C-3 | ~105-110 | ~100-105 |
| C-3a | ~125-130 | ~128-132 |
| C-4 | ~112-115 | ~110-113 |
| C-5 | ~155-160 | ~153-156 |
| C-6 | ~112-115 | ~110-113 |
| C-7 | ~100-105 | ~100-103 |
| C-7a | ~130-135 | ~130-135 |
| -OCH₃ | ~55-56 | ~55-56 |
| -CH₂OH | - | ~58-62 |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible 2D NMR data.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the indole derivative for ¹H-detected experiments (COSY, HSQC, HMBC).
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often preferred for indole derivatives due to its ability to solubilize polar compounds and the clear observation of the NH proton signal.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.
2D NMR Data Acquisition:
The following are general parameters for acquiring 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Scans (NS): 2-4
-
Number of Increments: 256-512 in F1.
-
Relaxation Delay (d1): 1.5-2.0 s.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 0-180 ppm.
-
Number of Scans (NS): 4-8
-
Number of Increments: 128-256 in F1.
-
Relaxation Delay (d1): 1.5 s.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 0-200 ppm.
-
Number of Scans (NS): 8-16
-
Number of Increments: 256-512 in F1.
-
Relaxation Delay (d1): 1.5-2.0 s.
-
Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz.
-
Visualizing the Workflow and Structural Correlations
Graphical representations of the experimental workflow and the key NMR correlations provide a clear and intuitive understanding of the structure validation process.
Caption: Workflow for the synthesis, purification, and 2D NMR-based structural validation of this compound derivatives.
Caption: Diagram illustrating the key COSY and HMBC correlations for the structural confirmation of this compound.
By combining high-resolution 1D and 2D NMR data with a systematic approach to data acquisition and interpretation, researchers can confidently validate the structures of novel this compound derivatives, ensuring the integrity of their chemical entities for further development.
A Head-to-Head Comparison of Catalysts for the Synthesis of (5-methoxy-1H-indol-2-yl)methanol
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. (5-methoxy-1H-indol-2-yl)methanol is a valuable building block in medicinal chemistry, and its synthesis typically involves the reduction of a carbonyl group at the 2-position of the 5-methoxyindole scaffold. This guide provides a head-to-head comparison of common catalytic systems for this transformation, focusing on the reduction of two primary precursors: 5-methoxy-1H-indole-2-carbaldehyde and 5-methoxy-1H-indole-2-carboxylic acid (or its esters).
The primary catalysts, or more accurately, reducing agents, for these transformations are metal hydrides, with Sodium Borohydride (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄) being the most prevalent. Their performance is evaluated based on reaction efficiency, substrate compatibility, and reaction conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound using different catalytic systems and starting materials.
| Starting Material | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 5-methoxy-1H-indole-2-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol | 0 - 25 | 1 - 3 | Typically >90 |
| 5-methoxy-1H-indole-2-carboxylic acid ethyl ester | Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 - 25 | 3 | High (exact yield for this specific substrate not reported, but analogous reactions suggest high conversion)[1] |
| (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone | LiAlH₄/AlCl₃ | Diethyl ether / THF | 0 - 25 | 2 | Not directly applicable for the target molecule, but demonstrates the reducing power of this combination.[2] |
Experimental Protocols
Reduction of 5-methoxy-1H-indole-2-carbaldehyde using Sodium Borohydride
This protocol describes a standard procedure for the reduction of an indole-2-carbaldehyde to the corresponding alcohol.
Materials:
-
5-methoxy-1H-indole-2-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 5-methoxy-1H-indole-2-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Sodium Borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the aldehyde is typically between 1.1 and 1.5 equivalents.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Reduction of Ethyl 5-methoxy-1H-indole-2-carboxylate using Lithium Aluminium Hydride
This protocol is adapted from the synthesis of a structurally similar compound, (7-methoxy-1H-indol-2-yl)methanol.[1]
Materials:
-
Ethyl 5-methoxy-1H-indole-2-carboxylate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Ice bath
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a stirred suspension of Lithium Aluminium Hydride (LiAlH₄) in anhydrous THF in a three-necked round-bottom flask under an inert atmosphere, add a solution of ethyl 5-methoxy-1H-indole-2-carboxylate in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench the reaction by the sequential and careful dropwise addition of deionized water, followed by a 15% sodium hydroxide solution, and then more deionized water.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the solid aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Catalyst Performance Comparison
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent.[3] It is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. Its key advantages are its stability in protic solvents like methanol and ethanol, operational simplicity, and high yields for this type of transformation. For the synthesis of this compound from the corresponding aldehyde, NaBH₄ is an excellent choice due to its high chemoselectivity, meaning it will not reduce other functional groups like esters or carboxylic acids that might be present in more complex molecules.
-
Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄.[4][5][6] It can reduce a wider range of functional groups, including carboxylic acids and esters, to primary alcohols.[7] This makes it the reagent of choice when starting from 5-methoxy-1H-indole-2-carboxylic acid or its esters. However, LiAlH₄ reacts violently with water and protic solvents, necessitating the use of anhydrous ethereal solvents like THF or diethyl ether and careful quenching procedures.[4] While highly effective, the more stringent reaction conditions and lower chemoselectivity are important considerations.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic workflows for producing this compound from its common precursors.
Caption: Synthetic routes to this compound.
Caption: Experimental workflows for the reduction reactions.
Conclusion
The choice of catalyst for the synthesis of this compound is primarily dictated by the available starting material.
-
For the reduction of 5-methoxy-1H-indole-2-carbaldehyde , Sodium Borohydride is the superior choice due to its mild reaction conditions, high selectivity, and operational simplicity.
-
For the reduction of 5-methoxy-1H-indole-2-carboxylic acid or its esters , the more potent reducing agent, Lithium Aluminium Hydride , is necessary to achieve the desired transformation. While highly effective, its use requires more stringent anhydrous conditions and careful handling.
For drug development professionals, understanding the reactivity and selectivity of these common reducing agents is crucial for the efficient and safe synthesis of indole-based pharmaceutical intermediates.
References
- 1. 1H-Indole-2-methanol, 7-methoxy- synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adichemistry.com [adichemistry.com]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
A Comparative Guide to Assessing the Purity of Synthesized (5-methoxy-1H-indol-2-yl)methanol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized (5-methoxy-1H-indol-2-yl)methanol. It offers a detailed experimental protocol, a comparison with alternative analytical techniques, and discusses potential impurities that may arise during synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of various biologically active compounds. Ensuring the purity of this intermediate is critical for the successful synthesis of target molecules and for obtaining reliable biological data. HPLC is a powerful and widely used technique for the purity determination of non-volatile and thermally sensitive compounds like this compound. This guide outlines a robust HPLC method for its purity assessment and compares it with other analytical techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Potential Impurities in the Synthesis of this compound
A common synthetic route to this compound involves the reduction of 5-methoxyindole-2-carboxylic acid or its esters. Therefore, potential impurities can include:
-
Unreacted Starting Material: 5-methoxyindole-2-carboxylic acid.
-
Byproducts from the Synthesis of the Starting Material: The synthesis of 5-methoxyindole-2-carboxylic acid, often via methods like the Fischer indole synthesis, may introduce regioisomers or other related indole derivatives.
-
Degradation Products: Indole derivatives can be susceptible to oxidation and degradation, leading to various colored impurities.
A general workflow for the synthesis and purification of this compound is depicted below.
High-Performance Liquid Chromatography (HPLC) Method
This section details a recommended HPLC method for the purity assessment of this compound.
Experimental Protocol
| Parameter | Condition |
| Instrument | HPLC system with UV or Photodiode Array (PDA) detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis
The purity of the sample is typically determined by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity determination, other techniques can provide complementary or confirmatory data.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High precision, robust, widely available, good for routine analysis. | Requires a chromophore, may not detect non-UV active impurities. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary method, no need for specific impurity standards, provides structural information. | Lower sensitivity than HPLC, requires a pure internal standard, higher instrumentation cost. |
| LC-MS | Separation by HPLC coupled with mass-to-charge ratio detection. | High sensitivity and selectivity, can identify unknown impurities by mass. | Higher instrumentation and operational cost, response can be compound-dependent. |
A logical workflow for selecting an appropriate analytical technique for purity assessment is presented below.
Experimental Protocols for Alternative Techniques
Quantitative NMR (qNMR)
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a proton NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
-
Data Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Conditions: Utilize the same HPLC method as described above.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Acquire full scan mass spectra to detect all ionizable species. For targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity.
-
-
Data Analysis: Identify impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Conclusion
The purity assessment of synthesized this compound is crucial for its application in research and drug development. HPLC with UV detection provides a robust and reliable method for routine purity analysis. For a more comprehensive evaluation, especially when dealing with unknown impurities or the need for a primary analytical method, techniques like LC-MS and qNMR are invaluable. The choice of the analytical method should be based on the specific requirements of the analysis, including the need for impurity identification, desired level of accuracy, and available instrumentation.
Unraveling the Anticancer Potential of (5-Methoxy-1H-indol-2-yl)methanol Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of (5-methoxy-1H-indol-2-yl)methanol analogs and related 5-methoxyindole derivatives, focusing on their antiproliferative activities. This document synthesizes experimental data to illuminate the therapeutic potential of this chemical scaffold and to guide future drug discovery endeavors.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a methoxy group at the 5-position of the indole ring has been shown to significantly influence the anticancer properties of these molecules. This guide delves into the SAR of this compound analogs and closely related derivatives, presenting quantitative data on their cytotoxic effects, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Antiproliferative Activity
The antiproliferative efficacy of various 5-methoxyindole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the IC50 values for several series of 5-methoxyindole analogs, providing insights into the impact of structural modifications on their cytotoxic activity.
Table 1: Cytotoxic Activity of C5-O-Substituted seco-Cyclopropylindoline (CI) Analogs [1][2]
| Compound ID | C5-Substituent | Cell Line (Human Colon Carcinoma) | IC50 (µM) |
| 1 | -OH | COLO 205 | 0.374 |
| 2 | -OS(O)2CH3 | COLO 205 | >10 |
| 3 | -OCH2Ph | COLO 205 | >10 |
| Doxorubicin | (Reference) | COLO 205 | 0.374 |
Table 2: Cytotoxic Activity of C5,C6-Disubstituted 1H-Indole-2-Carboxamides [3][4]
| Compound ID | C5-Substituent | C6-Substituent | Amide Moiety | Cell Line (Human Non-Small Cell Lung Cancer) | IC50 (µM) |
| 6a | -OCH2Ph | -OCH3 | -NH(CH2)2Ph | NSCLC-NCI-H460 | >100 |
| 6b | -OCH2Ph | -OCH3 | -NH(CH2)3Ph | NSCLC-NCI-H460 | 85.3 |
| 6c | -OCH2Ph | -OCH3 | -NH(CH2)4Ph | NSCLC-NCI-H460 | 35.1 |
| 6d | -OCH2Ph | -OCH3 | -NH(CH2)5Ph | NSCLC-NCI-H460 | 13.9 |
| 6e | -OH | -OCH3 | -NH(CH2)2Ph | NSCLC-NCI-H460 | >100 |
| 6f | -OH | -OCH3 | -NH(CH2)3Ph | NSCLC-NCI-H460 | >100 |
| 6g | -OH | -OCH3 | -NH(CH2)4Ph | NSCLC-NCI-H460 | >100 |
| 6h | -OH | -OCH3 | -NH(CH2)5Ph | NSCLC-NCI-H460 | 95.7 |
Table 3: Antiproliferative Activity of 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides [5]
| Compound ID | R Group | Cell Line (Human Colon Carcinoma) | GI50 (nM) |
| 5c | m-piperidin-1-yl | HT-29 | 47 |
| 5d | p-N,N-dimethylamino | HT-29 | 36 |
| 5f | p-2-methyl pyrrolidin-1-yl | HT-29 | 29 |
| 5g | p-4-morpholin-1-yl | HT-29 | 31 |
| Erlotinib | (Reference) | HT-29 | 33 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following is a standard protocol for the MTT assay, a widely used colorimetric method for assessing cell viability and the cytotoxic effects of chemical compounds.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8][9][10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which are solubilized for measurement, is directly proportional to the number of viable cells.[6]
Materials:
-
This compound analogs or other test compounds
-
Human cancer cell lines (e.g., COLO 205, NSCLC-NCI-H460, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well flat-bottomed plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in culture medium. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate may be gently shaken for a period to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following sections provide visualizations created using the DOT language to depict a key signaling pathway targeted by indole derivatives and a typical workflow for anticancer drug screening.
PI3K/Akt/mTOR Signaling Pathway
Many indole-based anticancer agents exert their effects by modulating critical intracellular signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for therapeutic intervention.[11][12]
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by indole analogs.
Experimental Workflow for Anticancer Compound Screening
The process of identifying and characterizing novel anticancer compounds involves a series of systematic experimental steps, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.
References
- 1. Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural influence of indole C5-N-substitutents on the cytotoxicity of seco-duocarmycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C5,C6-disubstituted 1H-indole-2-carboxamides: ... - Pergamos [pergamos.lib.uoa.gr]
- 4. C5,C6-Disubstituted 1H-Indole-2-Carboxamides: Synthesis and Cytotoxic Activity in the Human Non-Small Lung Cancer Cell Line NSCLC-N16-L16 | Bentham Science [eurekaselect.com]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (5-methoxy-1H-indol-2-yl)methanol: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of PPE to protect employees from workplace hazards[2][3][4].
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | If handling fine powders or generating aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of (5-methoxy-1H-indol-2-yl)methanol and materials contaminated with it must be managed through your institution's hazardous waste program. Federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA), govern the disposal of hazardous chemical waste[5].
Experimental Protocol: Waste Segregation and Containment
-
Waste Identification:
-
Treat all this compound waste as hazardous chemical waste. This includes the pure compound, solutions containing it, and any contaminated lab materials such as gloves, pipette tips, and weighing paper.
-
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste and contaminated disposables in a designated, leak-proof container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and leak-proof container.
-
Incompatible Materials: Do not mix this waste with incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from organic compounds[6].
-
-
Containerization:
-
Select a container that is compatible with the chemical. Plastic containers are often preferred for their durability[7].
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Do not fill the container to more than 90% of its capacity to prevent spills and allow for expansion[5].
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][7].
-
The SAA should be under the direct supervision of laboratory personnel and located at or near the point of waste generation[5][7].
-
Ensure the storage area is well-ventilated and has secondary containment to capture any potential leaks[9].
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the storage time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area, based on general EPA and institutional guidelines.
| Parameter | Guideline |
| Maximum Volume of Hazardous Waste | 55 gallons |
| Maximum Volume of Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kilogram (solid) |
| Maximum Storage Time in SAA | Up to one year for partially filled containers |
| Time to Remove Full Container from SAA | Within 3 days after becoming full |
Note: These are general guidelines. Always consult your institution's specific waste management plan.
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. 2751993-39-0 Cas No. | (5-Fluoro-7-methoxy-1H-indol-2-yl)methanol | Matrix Scientific [matrixscientific.com]
- 2. cleanmanagement.com [cleanmanagement.com]
- 3. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 4. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. medical-systems.com [medical-systems.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling (5-methoxy-1H-indol-2-yl)methanol
Essential Safety and Handling Guide for (5-methoxy-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of structurally similar indole derivatives and methanol, ensuring a cautious and comprehensive approach to laboratory safety.
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and most critical barrier against chemical exposure and should be used in conjunction with engineering controls like fume hoods. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2][3] | Protects eyes and face from accidental splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.[1][2] | Prevents accidental skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. It is crucial to inspect gloves for any damage before use and to practice proper removal techniques.[1] For tasks with a higher risk of exposure, double gloving is recommended.[4] | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls such as a fume hood are insufficient or during spill cleanup. The need for respiratory protection should be determined by a formal risk assessment.[1][2] | Prevents inhalation of dust or aerosols. |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.
Experimental Workflow
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Handling the Compound :
-
Use the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure.
-
When weighing the solid, do so in the fume hood and handle it carefully to avoid creating dust.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
During the Experiment :
-
Keep all containers with the chemical securely sealed when not in use.[6]
-
Avoid working alone and ensure colleagues are aware of the materials you are using.
-
Disposal Plan
Proper waste disposal is critical to ensure laboratory and environmental safety.
Caption: Waste disposal plan for this compound.
-
Waste Segregation :
-
Solid Waste : All disposable items that have come into contact with the chemical, such as gloves, paper towels, and weigh boats, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers : "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
-
Spill and Emergency Procedures :
-
Small Spills : In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
Large Spills : Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.[6][7] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
-
Final Disposal :
-
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.
-
By adhering to these guidelines, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult with your institution's EHS department for any specific questions or concerns.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. pppmag.com [pppmag.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
